H-D-Ala-Pro-Phe-OH
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105931-66-6 |
|---|---|
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.38 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure and Conformation of H-D-Ala-Pro-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the structure and conformation of the tripeptide H-D-Ala-Pro-Phe-OH. Due to the absence of specific experimental data for this peptide in publicly available literature, this document focuses on the established experimental and computational workflows for characterizing such molecules. It details the theoretical considerations of its constituent amino acids, outlines the primary analytical techniques for conformational analysis, and presents templates for data organization. This guide is intended to serve as a practical resource for researchers involved in peptide chemistry, structural biology, and drug design.
Introduction to the Structural Features of this compound
The tripeptide this compound is composed of three amino acid residues: D-Alanine, L-Proline, and L-Phenylalanine. Its unique sequence and stereochemistry suggest a distinct conformational landscape.
-
D-Alanine (D-Ala): The presence of a D-amino acid at the N-terminus is significant. D-amino acids can induce specific turns and alter the peptide's susceptibility to enzymatic degradation, which is a critical factor in drug development.
-
Proline (Pro): The proline residue introduces significant conformational constraints. The cyclic nature of its side chain restricts the phi (Φ) torsion angle to approximately -60° to -75°, limiting the flexibility of the peptide backbone. The peptide bond preceding proline can also exist in either a cis or trans conformation, with the trans form being generally more stable.
-
Phenylalanine (Phe): The bulky aromatic side chain of phenylalanine can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which can influence the overall conformation and potential intermolecular associations.
The overall conformation of this compound will be determined by the interplay of these structural features, including the allowed torsion angles (Φ, Ψ, and ω) of the peptide backbone and the side-chain rotamers (χ).
Experimental Protocols for Conformational Analysis
The determination of a peptide's three-dimensional structure relies on a combination of spectroscopic and diffraction techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the solution-state conformation of peptides.[1] A typical workflow involves the following steps:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration is typically in the millimolar range.
-
1D NMR: A one-dimensional proton (¹H) NMR spectrum is acquired to identify the chemical shifts of all protons in the molecule.
-
2D NMR Experiments: A series of two-dimensional NMR experiments are performed to establish through-bond and through-space correlations:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography provides the solid-state conformation of a peptide at atomic resolution.[2][3][4] The general protocol is as follows:
-
Crystallization: The peptide is crystallized by screening a wide range of conditions (precipitants, pH, temperature) to obtain well-ordered single crystals. This is often the most challenging step in the process.[2]
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like direct methods or molecular replacement (if a homologous structure is available). An initial model of the peptide is built into the resulting electron density map and refined to best fit the experimental data.[2]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.[5][6][7][8] It measures the differential absorption of left and right circularly polarized light by the chiral peptide bonds.
-
Sample Preparation: The peptide is dissolved in a suitable solvent (often aqueous buffer) at a concentration that gives an appropriate absorbance.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).
-
Spectral Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements, such as α-helices, β-sheets, turns, and random coils, based on their characteristic spectral signatures.[6][8]
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in a clear and structured manner.
NMR Spectroscopic Data
Table 1: ¹H Chemical Shifts (δ) in ppm for this compound
| Residue | NH | αH | βH | γH | δH | Other |
|---|---|---|---|---|---|---|
| D-Ala | CH₃ | |||||
| Pro |
| Phe | | | | | | Aromatic |
Table 2: Key NOE Contacts for this compound
| Proton 1 | Proton 2 | Distance (Å) |
|---|---|---|
| D-Ala αH | Pro δH | |
| Pro αH | Phe NH |
| ... | ... | |
X-ray Crystallography Data
Table 3: Crystallographic Data and Refinement Statistics
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell dimensions (a, b, c, α, β, γ) | |
| Resolution (Å) | |
| R-work / R-free | |
| No. of unique reflections |
| Average B-factor (Ų) | |
Table 4: Backbone Torsion Angles (°)
| Residue | Φ | Ψ | ω |
|---|---|---|---|
| D-Ala | |||
| Pro |
| Phe | | | |
Visualizations
Workflow for Peptide Structure Determination
Caption: A logical workflow for determining the 3D structure of a tripeptide.
Torsional Angles in this compound
Caption: Key torsional angles defining the conformation of a peptide backbone.
Principle of a 2D NOESY Experiment
References
- 1. NMR spectroscopy in the conformational analysis of peptides: an overview. [iris.cnr.it]
- 2. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 3. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of D-Alanine Containing Tripeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acids, once considered rare in nature, are now recognized as crucial components of various biological systems, imparting unique structural and functional properties to peptides. Among these, D-alanine is of particular interest due to its fundamental role in bacterial cell wall biosynthesis, making it a key target for antimicrobial agents. While the function of D-alanyl-D-alanine dipeptides in peptidoglycan structure is well-established, the biological activities of tripeptides incorporating D-alanine are an emerging area of research with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activity of D-alanine containing tripeptides, covering their synthesis, antimicrobial properties, and mechanisms of action. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows are presented to facilitate further research and development in this promising field.
Introduction: The Significance of D-Alanine in Peptide Biology
In the landscape of peptide-based therapeutics, the incorporation of non-proteinogenic amino acids has become a cornerstone of rational drug design. D-amino acids, the enantiomers of the canonical L-amino acids, offer a strategic advantage by enhancing peptide stability against proteolytic degradation.[1] D-alanine, in particular, plays a pivotal role in the biology of bacteria. It is an essential building block of the peptidoglycan cell wall, which provides structural integrity and protection to the bacterial cell.[2] The bacterial enzymes responsible for the synthesis and incorporation of D-alanine, such as alanine racemase and D-alanine:D-alanine ligase, are attractive targets for the development of novel antibacterial drugs.[3][4]
While much of the focus has been on D-alanine as a monomer or as part of the D-alanyl-D-alanine dipeptide terminus of peptidoglycan precursors, the exploration of tripeptides containing D-alanine opens up new avenues for therapeutic intervention. These short peptides can be designed to mimic or inhibit natural substrates of bacterial enzymes, or to possess novel antimicrobial activities by disrupting bacterial membranes or intracellular processes. This guide will delve into the known and potential biological activities of these tripeptides, providing the necessary technical details for their synthesis and evaluation.
Antimicrobial Activity and Mechanistic Insights
The primary investigated biological activity of D-alanine containing tripeptides is their potential as antimicrobial agents. The inclusion of D-alanine can influence the peptide's structure, amphipathicity, and overall charge distribution, all of which are critical factors for antimicrobial efficacy.[5]
Targeting the Bacterial Cell Wall
A key mechanism of action for D-alanine containing peptides is the inhibition of peptidoglycan biosynthesis. The terminal D-alanyl-D-alanine of the pentapeptide precursor is crucial for the cross-linking of peptidoglycan chains, a reaction catalyzed by transpeptidases.[6] Tripeptides containing a D-alanine residue can be designed as analogs of this dipeptide to inhibit enzymes involved in this pathway.
Signaling Pathway: Peptidoglycan Precursor Biosynthesis and Inhibition
Caption: Inhibition of peptidoglycan biosynthesis by D-alanine analogs.
Quantitative Antimicrobial Data
The antimicrobial efficacy of D-alanine containing tripeptides is quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism after overnight incubation. The following tables present illustrative MIC data for hypothetical D-alanine containing tripeptides, demonstrating how sequence modifications can impact activity.
Table 1: Illustrative MIC Values (µg/mL) of D-Ala-X-Y Tripeptides against Gram-Positive Bacteria
| Peptide Sequence | Staphylococcus aureus (ATCC 25923) | Enterococcus faecalis (ATCC 29212) |
| D-Ala-Gly-Leu | 64 | 128 |
| D-Ala-Val-Phe | 32 | 64 |
| D-Ala-Lys-Trp | 16 | 32 |
| D-Ala-Arg-Phe | 16 | 16 |
Table 2: Illustrative MIC Values (µg/mL) of X-D-Ala-Y Tripeptides against Gram-Negative Bacteria
| Peptide Sequence | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Gly-D-Ala-Leu | >256 | >256 |
| Val-D-Ala-Phe | 128 | 256 |
| Lys-D-Ala-Trp | 64 | 128 |
| Arg-D-Ala-Phe | 32 | 64 |
Note: The data presented in these tables are illustrative examples to demonstrate the concept of structure-activity relationships and do not represent experimentally verified values for these specific sequences.
Experimental Protocols
The discovery and development of novel D-alanine containing tripeptides rely on robust experimental methodologies for their synthesis and biological characterization.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides, including those containing D-amino acids.[7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Workflow: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Tripeptide
Caption: A generalized workflow for solid-phase peptide synthesis.
Detailed Methodology for SPPS:
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) and swell it in an appropriate solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is activated (e.g., with HBTU/HOBt) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine of the resin-bound amino acid.
-
Subsequent Amino Acid Couplings: The next Fmoc-protected amino acid (in this case, Fmoc-D-Alanine-OH) is activated and coupled to the free amine of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.
Antimicrobial Susceptibility Testing (AST)
The antimicrobial activity of the synthesized tripeptides is determined using standardized AST methods, such as the broth microdilution assay recommended by the Clinical and Laboratory Standards Institute (CLSI).
Detailed Methodology for Broth Microdilution Assay:
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution Series: A two-fold serial dilution of the D-alanine containing tripeptide is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Future Directions and Therapeutic Potential
The exploration of D-alanine containing tripeptides is still in its early stages, with significant potential for the discovery of novel therapeutic agents. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Large libraries of D-alanine containing tripeptides with varying sequences should be synthesized and screened to elucidate the key structural features required for potent and selective biological activity.
-
Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways.
-
Enzyme Inhibition Assays: D-alanine containing tripeptides should be evaluated as inhibitors of key bacterial enzymes beyond those in the peptidoglycan pathway, such as proteases and metabolic enzymes.
-
In Vivo Efficacy and Toxicity: Lead candidates should be advanced to in vivo models of infection to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
Conclusion
D-alanine containing tripeptides represent a promising class of molecules with the potential for diverse biological activities, particularly as antimicrobial agents. Their inherent stability to proteolysis, coupled with the ability to target essential bacterial pathways, makes them attractive candidates for drug development. The methodologies for their synthesis and biological evaluation are well-established, providing a solid foundation for future research. A systematic approach to understanding the structure-activity relationships and mechanisms of action of these tripeptides will be crucial in unlocking their full therapeutic potential and addressing the growing challenge of antimicrobial resistance.
References
- 1. Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. D-alanine-D-alanine ligase - Proteopedia, life in 3D [proteopedia.org]
- 5. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Predicted Mechanism of Action for H-D-Ala-Pro-Phe-OH: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document outlines a predicted mechanism of action for the novel tripeptide H-D-Ala-Pro-Phe-OH. In the absence of direct experimental data, this guide synthesizes information on the constituent amino acids and analogous peptide structures to propose a plausible biological role. The predicted mechanism centers on neuromodulatory and potential immunomodulatory activities, stemming from the unique combination of a D-amino acid, a conformationally rigid proline residue, and a neurotransmitter precursor. This guide also provides detailed, hypothetical experimental protocols to validate the predicted mechanisms and visual workflows to guide future research.
Predicted Mechanism of Action
The tripeptide this compound is composed of D-Alanine, Proline, and Phenylalanine. The predicted mechanism of action is multifaceted, leveraging the distinct properties of each amino acid.
-
Neuromodulatory Activity: The C-terminal Phenylalanine is a direct precursor to L-tyrosine and, subsequently, the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3][] The D-enantiomer of Phenylalanine has been suggested to exhibit analgesic and antidepressant effects, potentially by inhibiting the degradation of enkephalins, which are endogenous opioids.[1] Therefore, this compound is predicted to interact with neuronal pathways, potentially modulating mood, pain perception, and alertness.[3][5]
-
Enhanced Stability and Bioavailability: The N-terminal D-Alanine confers resistance to enzymatic degradation by peptidases, which typically recognize L-amino acids. This is expected to increase the peptide's in vivo half-life and bioavailability, a desirable characteristic for therapeutic peptides.[6]
-
Structural Conformation and Target Binding: The central Proline residue introduces a rigid kink in the peptide backbone, forcing it into a specific three-dimensional conformation.[7][8][9] This defined structure is critical for specific binding to biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are often involved in neurological signaling.
-
Potential Immunomodulatory Role: D-amino acids, such as D-Alanine, are found in bacterial cell walls and can be recognized by the host's innate immune system.[10] Mammalian D-amino acid oxidase (DAO) can metabolize D-Alanine to produce hydrogen peroxide, an antimicrobial agent.[10] This suggests that this compound could have a role in modulating host-microbe interactions or innate immune responses.
Signaling Pathway Diagram
Caption: Predicted neuromodulatory signaling pathway for this compound.
Proposed Experimental Protocols
To validate the predicted mechanism of action, a series of in vitro and in vivo experiments are proposed.
In Vitro Receptor Binding Assay
Objective: To determine if this compound binds to specific neuronal receptors, such as opioid or adrenergic receptors.
Methodology:
-
Receptor Preparation: Utilize commercially available cell lines stably expressing human opioid (mu, delta, kappa) and adrenergic (alpha, beta) receptors. Prepare cell membrane fractions by homogenization and centrifugation.
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]DAMGO for mu-opioid receptors).
-
Assay Protocol: Incubate membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Data Analysis: Measure the displacement of the radioligand by the tripeptide using a scintillation counter. Calculate the inhibition constant (Ki) to determine the binding affinity of this compound for the receptor.
In Vitro Neuronal Activity Assay
Objective: To assess the effect of this compound on neuronal activity.
Methodology:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Treatment: Stimulate the neurons with a known agonist (e.g., potassium chloride or a receptor-specific agonist) in the presence and absence of varying concentrations of this compound.
-
Data Acquisition: Measure changes in intracellular calcium concentration using fluorescence microscopy.
-
Analysis: Quantify the effect of the tripeptide on neuronal depolarization and calcium signaling.
Experimental Workflow Diagram
Caption: A logical workflow for the experimental validation of this compound's predicted activity.
Quantitative Data Summary (Hypothetical)
As no experimental data is currently available for this compound, the following table is presented as a template for summarizing future findings from the proposed experiments.
| Assay | Target | Parameter | Value | Units |
| Receptor Binding | Mu-Opioid Receptor | Ki | TBD | nM |
| Receptor Binding | Delta-Opioid Receptor | Ki | TBD | nM |
| Receptor Binding | Adrenergic Receptor α2A | Ki | TBD | nM |
| Enzyme Inhibition | Enkephalinase | IC₅₀ | TBD | µM |
| Neuronal Activity | Primary Cortical Neurons | EC₅₀ | TBD | µM |
Conclusion
The tripeptide this compound presents a promising scaffold for a novel therapeutic agent with potential neuromodulatory and immunomodulatory activities. Its unique composition suggests enhanced stability and specific target interactions. The experimental framework provided in this guide offers a clear path for elucidating its precise mechanism of action and validating its therapeutic potential. Further research is warranted to explore the full pharmacological profile of this intriguing molecule.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 3. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
In-depth Technical Guide: Potential Therapeutic Targets of H-D-Ala-Pro-Phe-OH
A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant lack of information regarding the therapeutic targets, mechanism of action, and specific biological effects of the tripeptide H-D-Ala-Pro-Phe-OH. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.
Extensive searches of scientific databases and chemical registries have been conducted to identify any research pertaining to the biological activity of this compound. These inquiries have unfortunately not yielded any specific data linking this peptide to a particular receptor, enzyme, or signaling cascade. The peptide does not appear to be a well-characterized agent with established therapeutic applications.
While the specific tripeptide this compound lacks documented biological targets, searches for its core sequence, "D-Ala-Pro-Phe," have shown its inclusion in larger peptide structures or as a synthetic component in broader research contexts. For instance, similar sequences have been mentioned as part of synthetic substrates for enzyme activity assays or as a fragment within larger, more complex peptides studied for non-therapeutic purposes. However, these mentions do not confer a specific therapeutic activity to the isolated this compound tripeptide itself.
Without foundational research identifying the biological interactions of this compound, it is not possible to provide the requested detailed information, including:
-
Quantitative Data: There is no published data on binding affinities, enzyme inhibition constants (IC50/Ki), or other quantitative measures of biological activity for this peptide.
-
Experimental Protocols: Methodologies for studying the effects of this specific peptide have not been described in the available literature.
-
Signaling Pathways: As no molecular targets have been identified, there are no known signaling pathways modulated by this compound to be visualized.
The request for an in-depth technical guide on the therapeutic targets of this compound cannot be fulfilled due to the absence of relevant scientific data. The research community has not, to date, published findings on the bioactivity of this specific tripeptide. Further investigation into the biological effects of this compound would be required to identify any potential therapeutic targets and to generate the data necessary for the creation of a comprehensive technical whitepaper.
Role of D-alanine in enhancing peptide stability and function.
An In-depth Technical Guide to the Role of D-Alanine in Enhancing Peptide Stability and Function
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the site-specific substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a detailed exploration of how the incorporation of D-alanine, a non-proteinogenic amino acid, serves as a powerful tool to enhance peptide stability and modulate biological function, making it a cornerstone of modern peptide drug design.
The Stereochemical Basis of Enhanced Stability
Proteolytic enzymes, which are critical for protein turnover and digestion, are inherently chiral and stereospecific. They have evolved to recognize and cleave peptide bonds flanked by L-amino acids, the exclusive building blocks of ribosomally synthesized proteins.[1][2] The introduction of a D-alanine residue into a peptide sequence disrupts this enzymatic recognition.
The fundamental reason for this enhanced stability lies in the stereochemistry at the α-carbon of the amino acid. D-alanine is the mirror image (enantiomer) of the natural L-alanine.[3][4] This altered three-dimensional orientation of the side chain and backbone creates steric hindrance within the active site of a protease, preventing the enzyme from achieving the precise conformation required for catalysis. Consequently, the peptide bond adjacent to the D-alanine residue becomes resistant to cleavage.[1][5] This strategy is highly effective for improving the stability of peptides against enzymes like trypsin, which preferentially cleaves at cationic residues such as lysine and arginine.[5][6]
Caption: D-amino acid substitution prevents protease recognition and cleavage.
Impact on Peptide Conformation and Function
While enhancing stability, substituting an L-amino acid with its D-counterpart can influence the peptide's secondary structure and, consequently, its biological activity. D-amino acids can induce specific turns or alter helical structures.[1][2]
-
Receptor Binding: The effect on receptor binding is context-dependent. If the substituted residue is part of a critical binding motif (an "anchor residue"), the modification can decrease binding affinity.[7][8] However, if the substitution is made in a flanking region or at a position not essential for interaction, the peptide can retain its activity.[9] In some cases, the conformational constraints imposed by a D-amino acid can even pre-organize the peptide into a more favorable binding conformation, thereby improving affinity and inhibitory activity.[10] For example, replacing a glycine residue that has a positive ϕ dihedral angle when bound to its target with a D-amino acid can enhance binding.[10]
-
Immunogenicity: Modifications to a peptide's sequence, including D-amino acid substitution, can alter its recognition by the immune system. This can be advantageous in synthetic vaccine design, where increased stability can lead to a more robust immune response.[9]
Quantitative Data on D-Alanine Modified Peptides
The following tables summarize quantitative data from various studies, illustrating the impact of D-amino acid substitution on peptide stability and function.
Table 1: Enhancement of Proteolytic Stability by D-Amino Acid Substitution
| Peptide Sequence (Modification) | Protease/Matrix | Metric | Result | Fold Increase in Stability | Reference |
| VPMSMRGG (Parental) | Collagenase | kcat (s⁻¹) | 0.28 | - | [11] |
| VPMS(d-M)RGG | Collagenase | kcat (s⁻¹) | 0.09 | ~3 | [11] |
| VPM(d-S)MRGG | Collagenase | kcat (s⁻¹) | 0.05 | ~5.6 | [11] |
| OM19R (All L-amino acids) | Trypsin (10 mg/mL, 8h) | MIC (µg/mL) | >128 (Inactive) | - | [5][6] |
| OM19D (L-Lys/Arg to D-Lys/Arg) | Trypsin (10 mg/mL, 8h) | MIC (µg/mL) | 16-32 (Active) | Activity Retained | [5][6] |
| Bicyclic Peptide (Glycine) | Proteolysis Assay | Half-life | Not specified | - | [10] |
| Bicyclic Peptide (Gly to D-Ser) | Proteolysis Assay | Half-life | Not specified | 4x | [10] |
Table 2: Effects of D-Amino Acid Substitution on Binding Affinity and Biological Activity
| Peptide/Target | Modification | Metric | Result | Change in Activity | Reference |
| MUC2 Epitope Peptide | Flanking regions substituted with D-amino acids | Antibody Binding (ELISA) | IC₅₀ values similar to native peptide | Recognition Preserved | [9] |
| uPA Inhibitor | Glycine to D-Serine | Inhibitory Activity (Ki) | 2.1 nM to 1.2 nM | 1.75-fold Improvement | [10] |
| NP 147-155 / MHC Class I Kᵈ | Tyr² to L-Alanine | Binding Affinity | >100-fold decrease | Critical Anchor | [7][8] |
Key Experimental Protocols
A systematic evaluation of D-alanine-modified peptides requires a multi-step workflow, from synthesis to functional validation.
Caption: Standard experimental workflow for evaluating D-alanine modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).
-
Amino Acid Coupling: Utilize the Fmoc/tert-butyl strategy for synthesis.[12][13] To incorporate D-alanine, use Fmoc-D-Ala-OH as the building block at the desired position in the sequence. Coupling is typically achieved using activators like HBTU/HOBt in the presence of a base such as DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group with a solution of piperidine in DMF to free the N-terminal amine for the next coupling cycle.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.[12]
Protocol 2: In Vitro Serum/Plasma Stability Assay
-
Peptide Incubation: Prepare a stock solution of the D-alanine-modified peptide and its L-amino acid counterpart. Incubate the peptides at a fixed concentration (e.g., 10 µM) in fresh human plasma or serum (often diluted with buffer) at 37°C with gentle agitation.[12][13]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately stop the enzymatic reaction by adding a precipitation agent, such as a cold organic solvent (e.g., acetonitrile or methanol), to precipitate the plasma proteins.[12] Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC or LC-MS.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero. Determine the half-life (t½) by fitting the data to a first-order decay curve.[14]
Protocol 3: Cell-Based Signaling Assay (GPCR Example)
Many peptides function by activating G-protein coupled receptors (GPCRs). A reporter gene assay can quantify the downstream effects of receptor activation.[15][16]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) that endogenously or recombinantly expresses the target receptor. Transfect the cells with a reporter plasmid, such as a CRE-luciferase construct, which contains a luciferase gene under the control of a promoter responsive to a specific signaling pathway (e.g., cAMP).[15]
-
Peptide Treatment: After transfection, seed the cells in a multi-well plate. Treat the cells with varying concentrations of the D-alanine peptide and the native L-peptide. Include a negative control (vehicle) and a positive control (known agonist).
-
Incubation: Incubate the cells for a sufficient period (e.g., 4-6 hours) to allow for signal transduction and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: The light output is proportional to the level of pathway activation. Plot the luminescence signal against the peptide concentration and fit to a dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).
Caption: A generic GPCR signaling pathway activated by a peptide ligand.
Conclusion and Future Outlook
The incorporation of D-alanine is a proven and highly effective strategy for enhancing the proteolytic stability of therapeutic peptides, a critical step in improving their pharmacokinetic profiles and overall drugability.[17][18] This modification provides a straightforward method to increase a peptide's half-life in biological fluids. However, the impact on peptide function is nuanced and requires careful empirical evaluation, as changes in stereochemistry can alter the conformation necessary for receptor binding and biological activity. The comprehensive experimental workflow outlined in this guide—spanning synthesis, stability testing, and functional characterization—provides a robust framework for researchers in drug development to rationally design and validate D-alanine-containing peptides with improved therapeutic properties. As peptide-based therapeutics continue to grow in prominence, the strategic use of D-amino acids will remain an indispensable tool in the development of next-generation medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vedantu.com [vedantu.com]
- 4. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 8. Binding of alanine-substituted peptides to the MHC class I protein, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular Peptides as Natural Regulators of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
In Silico Modeling of H-D-Ala-Pro-Phe-OH Receptor Binding: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the binding of the tripeptide H-D-Ala-Pro-Phe-OH to a putative receptor target. The content herein is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling. This document outlines the theoretical framework, experimental protocols, and data interpretation in a structured format to facilitate understanding and replication of such computational studies.
The tripeptide this compound, composed of D-Alanine, Proline, and Phenylalanine, represents a class of small peptides with potential therapeutic applications. Understanding its interaction with biological receptors at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to predict the binding mode, affinity, and stability of ligand-receptor complexes.
This guide will present a hypothetical case study of this compound binding to a G-protein coupled receptor (GPCR), a common target for peptide ligands. The methodologies described are based on established computational protocols and are broadly applicable to the study of other peptide-receptor interactions.
Methodology
The in silico analysis of the this compound and its receptor binding involves a multi-step computational workflow. This process begins with the preparation of the ligand and receptor structures, followed by molecular docking to predict the binding pose, and culminates in molecular dynamics simulations to assess the stability and dynamics of the complex.
Experimental Workflow
The overall computational workflow is depicted in the diagram below. This process is iterative, and findings from later stages can be used to inform and refine earlier steps.
Detailed Protocols
1. Ligand and Receptor Preparation
-
Ligand Preparation: The three-dimensional structure of this compound is constructed using a molecular builder. The geometry is then optimized using a suitable force field (e.g., MMFF94). Charges are assigned, and the structure is saved in a format compatible with docking software.
-
Receptor Preparation: A crystal structure or a homology model of the target GPCR is obtained from a protein database. The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protonation states of ionizable residues are assigned. The structure is then energy minimized to relieve any steric clashes.[1]
2. Molecular Docking
-
Grid Generation: A grid box is defined around the putative binding site of the receptor. The size of the grid is set to encompass the entire binding pocket to allow for unbiased docking of the ligand.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding conformation of the tripeptide within the receptor's binding site. The docking algorithm explores various orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.[2] The top-ranked poses are saved for further analysis.
3. Molecular Dynamics (MD) Simulation
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).[2] Counter-ions are added to neutralize the system.
-
Simulation Protocol: The system undergoes energy minimization, followed by a short period of heating and equilibration. A production MD simulation is then run for an extended period (e.g., 100 ns) to observe the dynamic behavior of the ligand-receptor complex.[2] The trajectory of the simulation is saved for post-processing analysis.
4. Post-Simulation Analysis
-
Binding Free Energy Calculation: The binding free energy of the complex is calculated using methods like MM/PBSA or MM/GBSA. This provides a more accurate estimation of the binding affinity compared to the docking score.
-
Interaction Analysis: The MD trajectory is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the tripeptide and the receptor. The stability of these interactions over time is also assessed.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound binding to a model GPCR.
Table 1: Molecular Docking Results
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Estimated Binding Affinity (Ki) | 2.1 µM |
| Key Interacting Residues | Asp113, Tyr116, Phe264 |
Table 2: Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | AMBER ff14SB |
| Water Model | TIP3P |
| Temperature | 300 K |
| Pressure | 1 atm |
Table 3: Post-MD Simulation Analysis
| Parameter | Value |
| Average RMSD of Ligand (Å) | 1.2 ± 0.3 |
| Average RMSD of Receptor Backbone (Å) | 2.1 ± 0.5 |
| Calculated Binding Free Energy (kcal/mol) | -25.7 ± 3.2 |
| Major Hydrogen Bond Occupancy (%) | Asp113 (85%), Tyr116 (62%) |
Hypothetical Signaling Pathway
Upon binding of this compound to the target GPCR, a conformational change is induced, leading to the activation of downstream signaling cascades. A plausible signaling pathway is illustrated below.
Conclusion
This technical guide has outlined a standard in silico workflow for investigating the receptor binding of the tripeptide this compound. The methodologies of molecular docking and molecular dynamics simulation provide valuable insights into the binding mode, affinity, and stability of the peptide-receptor complex. The presented data, while hypothetical, serves to illustrate the types of quantitative results that can be obtained from such studies. The visualization of the experimental workflow and a potential signaling pathway further aids in the conceptual understanding of the processes involved. This computational approach is a cornerstone of modern drug discovery, enabling the efficient screening and optimization of novel therapeutic agents.
References
H-D-Ala-Pro-Phe-OH solubility and stability characteristics.
An In-depth Technical Guide on the Core Solubility and Stability Characteristics of H-D-Ala-Pro-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility and stability characteristics of the tripeptide this compound. Due to the limited availability of specific experimental data for this exact peptide in public literature, this guide synthesizes information based on the physicochemical properties of its constituent amino acids (D-Alanine, Proline, and Phenylalanine), general principles of peptide chemistry, and established experimental protocols.
Introduction to this compound
This compound is a tripeptide with the sequence D-Alanine, Proline, and Phenylalanine. The presence of a D-amino acid (D-Alanine) at the N-terminus is significant as it is expected to confer resistance to enzymatic degradation by common aminopeptidases. The Proline residue introduces a rigid kink in the peptide backbone, influencing its conformation, while the C-terminal Phenylalanine, an aromatic amino acid, contributes to the peptide's hydrophobicity. Understanding the solubility and stability of this peptide is crucial for its application in research and therapeutic development, as these properties affect its formulation, storage, and biological activity.
Solubility Characteristics
The solubility of a peptide is primarily dictated by its amino acid composition, specifically its polarity, hydrophobicity, and overall charge.
Theoretical Solubility Assessment
To predict the solubility of this compound, we can analyze its constituent amino acids:
-
D-Alanine (Ala): A small, non-polar amino acid.[1]
-
Proline (Pro): A non-polar amino acid that introduces conformational rigidity.[2]
-
Phenylalanine (Phe): A large, hydrophobic aromatic amino acid.[1]
The peptide has a free N-terminal amine group and a free C-terminal carboxylic acid group. To estimate its charge at neutral pH (~7.0):
-
N-terminal amine (-NH2): +1
-
C-terminal carboxyl (-COOH): -1
-
Side chains (Ala, Pro, Phe): 0
The net charge at neutral pH is approximately zero. Peptides with a net neutral charge and a high proportion of hydrophobic residues tend to have poor aqueous solubility.[3] Given the presence of two non-polar and one hydrophobic amino acid, this compound is predicted to be hydrophobic.[4]
Predicted Solubility Data
While specific quantitative data is unavailable, a qualitative prediction of solubility in common solvents can be made.
| Solvent | Predicted Solubility | Rationale & Remarks |
| Water / Aqueous Buffers (e.g., PBS, pH 7.4) | Low to Insoluble | The peptide is neutral and contains hydrophobic residues.[4] Solubility is expected to be poor at physiological pH. |
| Acidic Buffers (e.g., 10% Acetic Acid) | Moderately Soluble | The C-terminal carboxyl group will be protonated, but the overall hydrophobicity may still limit solubility. |
| Basic Buffers (e.g., 0.1% Ammonium Hydroxide) | Moderately Soluble | The N-terminal amine group will be deprotonated. This may improve solubility compared to neutral pH. |
| Organic Solvents (e.g., DMSO, DMF) | Soluble | Hydrophobic peptides are generally soluble in strong organic solvents.[2] These should be used as a last resort and added dropwise to aqueous solutions.[4] |
| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Sparingly to Moderately Soluble | May be used to aid dissolution, often in combination with water.[2] |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a peptide using a shake-flask method with subsequent analysis.[5]
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
High-speed microcentrifuge
-
HPLC system with a UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the peptide and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: Prepare serial dilutions of the stock solution in DMSO.
-
Incubation: Add a small, fixed volume of each DMSO dilution to a microcentrifuge tube containing a larger, fixed volume of PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
-
Equilibration: Seal the tubes and incubate them at a controlled temperature (e.g., 25°C or 37°C) with agitation for a set period (e.g., 2 hours) to allow for precipitation of the insoluble peptide.[6]
-
Separation of Undissolved Peptide: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any precipitate.
-
Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved peptide using a validated analytical method, such as reverse-phase HPLC with UV detection.[5]
-
Data Analysis: The highest concentration at which no precipitate is observed is considered the kinetic solubility under the tested conditions.
Caption: Workflow for Kinetic Solubility Determination.
Stability Characteristics
The stability of this compound is influenced by its sequence, the presence of the D-amino acid, and environmental factors like pH and temperature.
Predicted Stability Profile
-
Enzymatic Stability: The N-terminal D-Alanine is expected to provide significant resistance to degradation by most aminopeptidases, which are stereospecific for L-amino acids. The Pro-Phe bond is also known to be relatively resistant to cleavage by some common proteases.
-
pH-Dependent Stability: Like most peptides, this compound will be susceptible to hydrolysis at extreme pH values (highly acidic or alkaline conditions), leading to the cleavage of peptide bonds.[7]
-
Temperature Stability: In its lyophilized form, the peptide should be stable when stored at -20°C or below.[8] In solution, degradation rates will increase with temperature.
-
Oxidative Stability: The peptide does not contain highly susceptible residues like Methionine or Cysteine, so it is expected to have good stability against oxidation.
Potential Chemical Degradation Pathways
The primary chemical degradation pathways for this peptide are likely to be:
-
Peptide Bond Hydrolysis: Cleavage of the Ala-Pro or Pro-Phe bonds, accelerated by high or low pH and elevated temperatures.
-
Diketopiperazine Formation: Cyclization of the dipeptide unit at the N-terminus, although this is less common for tripeptides.
Caption: Potential Hydrolytic Degradation Pathways.
Predicted Stability Data Summary
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| pH | pH < 3 | Low | Peptide bond hydrolysis fragments. |
| pH 3-8 | High | Minimal degradation expected. | |
| pH > 8 | Moderate to Low | Peptide bond hydrolysis, potential for racemization over long periods. | |
| Temperature | -20°C (Lyophilized) | Very High | Negligible degradation. |
| 4°C (Solution) | Good (short-term) | Slow hydrolysis over weeks to months.[8] | |
| 37°C (Solution) | Moderate | Accelerated hydrolysis. | |
| Enzymatic | Aminopeptidases | High | Resistant due to N-terminal D-Alanine. |
| Carboxypeptidases | Moderate | C-terminal Phe may be cleaved. | |
| General Proteases (e.g., in plasma) | High | D-Ala and Proline residues generally confer resistance. | |
| Oxidation | 3% H₂O₂ | High | Low susceptibility due to the absence of Met or Cys. |
| Photostability | UV/Visible Light | Moderate | Phenylalanine's aromatic ring can be susceptible to photodecomposition. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV or MS detector.[9]
Procedure:
-
Sample Preparation: Prepare several identical solutions of the peptide in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a controlled elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature for a set time.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.
-
Thermal Stress: Incubate a sample at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a sample to UV light according to ICH guidelines.
-
-
Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Method: Use a reverse-phase HPLC method with a C18 column. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[10]
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 214 nm or 220 nm).
-
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The retention times of the new peaks can be used to track specific degradation products. If coupled with a mass spectrometer, the mass of the degradation products can be determined to help identify their structures.[11]
Caption: Workflow for a Forced Degradation Study.
References
- 1. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. phmethods.net [phmethods.net]
- 8. particlepeptides.com [particlepeptides.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
Predicted Biological Function of the D-Ala-Pro-Phe Sequence: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide details the predicted biological functions of the tripeptide sequence D-Ala-Pro-Phe. As of the date of this document, there is no direct experimental data for this specific sequence in publicly available literature. The predictions herein are based on the known roles of its constituent amino acids and a structural analysis of similar peptide motifs. All quantitative data and experimental protocols are hypothetical and provided as a framework for future research.
Executive Summary
The tripeptide D-Ala-Pro-Phe is a novel sequence with significant therapeutic potential. Its composition suggests several key properties: high resistance to proteolytic degradation, the ability to induce specific structural conformations, and the potential for hydrophobic and aromatic interactions with biological targets. This whitepaper will explore the predicted biological functions of D-Ala-Pro-Phe, focusing on its potential as an enzyme inhibitor and a modulator of protein-protein interactions. Detailed hypothetical data and experimental protocols are provided to guide future research and development efforts.
Analysis of Constituent Amino Acids
The properties of D-Ala-Pro-Phe are derived from its unique combination of a D-amino acid, a rigid cyclic amino acid, and a hydrophobic aromatic amino acid.
-
D-Alanine (D-Ala): The inclusion of D-Alanine, the unnatural enantiomer of L-Alanine, is predicted to confer significant resistance to degradation by endogenous proteases.[1] This increased stability is a highly desirable characteristic for peptide-based therapeutics, as it can lead to a longer plasma half-life and improved bioavailability. D-amino acids are also found in some naturally occurring antimicrobial peptides and are being explored for the development of new antibiotics.[2][3]
-
Proline (Pro): Proline's side chain forms a cyclic structure that links back to the peptide backbone, making it a secondary amine.[4] This unique structure imparts significant conformational rigidity to the peptide chain.[5] Proline is often referred to as a "helix breaker" because its structure disrupts the formation of alpha-helices and beta-sheets.[6][7] Instead, it is commonly found in turns and bends of protein structures, inducing specific kinks that can be crucial for biological activity.[5][8] In the context of D-Ala-Pro-Phe, the proline residue is expected to create a fixed, bent conformation.
-
Phenylalanine (Phe): Phenylalanine is an essential amino acid characterized by its hydrophobic and aromatic benzyl side chain.[9][] This side chain can participate in hydrophobic and π-π stacking interactions, which are critical for binding to and recognizing biological targets, particularly hydrophobic pockets in enzymes or receptors.[11] Phenylalanine is also a precursor to several important neurotransmitters.[12][13] Its presence in D-Ala-Pro-Phe suggests that the peptide may interact with targets that have hydrophobic or aromatic binding sites.
Predicted Biological Functions and Mechanisms of Action
Based on the properties of its constituent amino acids, two primary biological functions are predicted for D-Ala-Pro-Phe:
Inhibition of Prolyl Endopeptidases
Hypothesis: The D-Ala-Pro-Phe sequence is a potential inhibitor of prolyl endopeptidases (PREPs), a class of serine proteases that cleave peptide bonds on the C-terminal side of proline residues.
Mechanism of Action: The Pro-Phe motif could serve as a recognition sequence for the PREP active site. The D-Alanine at the N-terminus would render the peptide resistant to cleavage, allowing it to act as a competitive inhibitor by blocking the active site and preventing the binding of natural substrates. The rigid turn induced by the proline residue would orient the phenylalanine side chain to fit into a hydrophobic S2 subsite of the enzyme.
Signaling Pathway:
Figure 1: Predicted inhibitory action of D-Ala-Pro-Phe on Prolyl Endopeptidase (PREP).
Modulation of Protein-Protein Interactions
Hypothesis: D-Ala-Pro-Phe could act as a modulator of protein-protein interactions (PPIs) by mimicking a beta-turn motif.
Mechanism of Action: The rigid bend introduced by the proline residue could mimic a beta-turn structure, a common motif in protein recognition sites. The D-Ala would provide stability, and the Phe would engage in hydrophobic or aromatic interactions at the PPI interface. This could either disrupt or stabilize the interaction, depending on the specific target. For example, it could block the binding of a natural ligand to a receptor.
Hypothetical Quantitative Data
The following tables present hypothetical quantitative data for the predicted biological functions of D-Ala-Pro-Phe.
Table 1: Predicted Inhibitory Activity against Prolyl Endopeptidases
| Enzyme Target | IC50 (nM) | Ki (nM) | Inhibition Type |
| Prolyl Endopeptidase (PREP) | 150 | 75 | Competitive |
| Fibroblast Activation Protein (FAP) | >10,000 | >5,000 | - |
| Dipeptidyl Peptidase-4 (DPP-IV) | >10,000 | >5,000 | - |
Table 2: Predicted Binding Affinity for a Hypothetical PPI Target
| PPI Target | Kd (µM) | Kon (10^3 M⁻¹s⁻¹) | Koff (10⁻³ s⁻¹) |
| SH3 Domain | 5.2 | 25 | 130 |
| PDZ Domain | >100 | - | - |
Proposed Experimental Protocols
The following are detailed protocols for testing the predicted biological functions of D-Ala-Pro-Phe.
PREP Inhibition Assay
Objective: To determine the inhibitory activity of D-Ala-Pro-Phe against human recombinant PREP.
Methodology:
-
Reagents and Materials:
-
Human recombinant PREP
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
D-Ala-Pro-Phe (synthesized and purified)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of D-Ala-Pro-Phe in DMSO.
-
Create a serial dilution of D-Ala-Pro-Phe in assay buffer.
-
In a 96-well plate, add 50 µL of PREP solution to each well.
-
Add 25 µL of the D-Ala-Pro-Phe dilutions or vehicle control to the wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for PPI Analysis
Objective: To measure the binding kinetics of D-Ala-Pro-Phe to a hypothetical SH3 domain-containing protein.
Methodology:
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant SH3 domain protein
-
D-Ala-Pro-Phe
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the SH3 domain protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of D-Ala-Pro-Phe in running buffer.
-
Inject the D-Ala-Pro-Phe solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams for each concentration.
-
Regenerate the sensor surface between injections.
-
Analyze the data using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate (Kon), dissociation rate (Koff), and equilibrium dissociation constant (Kd).
-
Experimental Workflow Diagram:
Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion and Future Directions
The tripeptide D-Ala-Pro-Phe represents a promising candidate for drug development due to its predicted high stability and specific conformational properties. The hypotheses presented in this whitepaper, namely its potential as a PREP inhibitor and a modulator of PPIs, are grounded in the fundamental principles of peptide chemistry and pharmacology. The provided hypothetical data and detailed experimental protocols offer a clear roadmap for the validation of these predictions. Future research should focus on the chemical synthesis and in vitro testing of D-Ala-Pro-Phe, followed by structural studies to elucidate its binding modes. Subsequent lead optimization could further enhance its potency and selectivity, paving the way for preclinical and clinical development.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Peptide Antibiotics Composed of d-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fountainmagazine.com [fountainmagazine.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 9. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 11. Phenylalanine [russelllab.org]
- 12. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 13. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategy for the Synthetic Tripeptide H-D-Ala-Pro-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the synthetic tripeptide H-D-Ala-Pro-Phe-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to achieve high purity and recovery, which are critical for research and drug development applications. The protocol covers all stages from initial analytical method development to preparative scale-up, fraction collection, and final product isolation.
Introduction
Synthetic peptides are of significant interest in various fields, including drug discovery, biochemistry, and materials science. The biological activity and reliability of experimental data derived from synthetic peptides are directly dependent on their purity. Solid-phase peptide synthesis (SPPS), while efficient, often yields a crude product containing deletion sequences, incompletely deprotected peptides, and other impurities.[1] Consequently, robust purification is a critical downstream step.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and most powerful technique for the purification of synthetic peptides.[1] This method separates peptides based on their hydrophobicity, allowing for high-resolution separation of the target peptide from closely related impurities. The tripeptide this compound, containing the hydrophobic amino acid Phenylalanine, is well-suited for purification by RP-HPLC using a C18 stationary phase.
This document outlines a systematic approach for the purification of this compound, beginning with analytical method development to establish optimal separation conditions, followed by a direct scale-up to a preparative method for isolating the pure product.
Experimental Workflow
The overall strategy for the purification of this compound is a multi-step process that begins with the characterization of the crude synthetic product and culminates in the isolation of the highly purified peptide. The workflow is designed to be systematic, ensuring a reproducible and efficient purification outcome.
Materials and Methods
Instrumentation
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
Consumables and Reagents
-
Crude synthetic this compound
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
-
Analytical RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Preparative RP-HPLC column (e.g., C18, 5 µm, 21.2 x 250 mm)
-
HPLC vials
-
Collection tubes
Detailed Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
Note: All mobile phases should be filtered through a 0.45 µm filter and degassed prior to use to prevent damage to the HPLC system.[2]
Sample Preparation
-
Accurately weigh the crude this compound peptide.
-
Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1-5 mg/mL.[3]
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[2][4]
Analytical HPLC - Method Development
The initial step is to develop a separation method on an analytical scale to determine the retention time of the target peptide and to resolve it from impurities.[5]
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 10-20 µL of the prepared crude peptide solution.
-
Chromatographic Conditions: Run a scouting gradient to determine the approximate elution percentage of ACN for the peptide. A typical shallow gradient for peptides is a 1% per minute increase in Mobile Phase B.[5]
-
Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present, which is the case with Phenylalanine).[6]
Preparative HPLC - Scale-Up and Purification
Based on the analytical results, the method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining good resolution.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial conditions determined from the analytical run.
-
Sample Loading: Dissolve a larger quantity of the crude peptide (e.g., 50-100 mg, depending on column capacity) in Mobile Phase A. The concentration can be higher than for the analytical run.
-
Injection: Inject the dissolved crude peptide onto the preparative column.
-
Focused Gradient: Apply a focused gradient based on the retention time from the analytical run. For example, if the peptide eluted at 35% B in the scouting run, a focused gradient could be 25-45% B over 20-30 minutes.
-
Fraction Collection: Collect fractions based on the UV signal. Set the fraction collector to trigger collection as the main peak begins to elute and stop after the peak returns to baseline. It is advisable to collect smaller fractions across the main peak to isolate the purest portions.[5]
Post-Purification Processing
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).[6]
-
Lyophilization: Freeze the pooled fractions and lyophilize under high vacuum to remove the mobile phase solvents (water and acetonitrile) and TFA.[5] The final product will be a white, fluffy powder.
-
Final Quality Control: The final lyophilized peptide should be characterized to confirm its identity (e.g., by mass spectrometry) and purity (by analytical HPLC).
Data Presentation
The following tables summarize the proposed HPLC conditions and expected outcomes for the purification of this compound.
Table 1: HPLC System and Column Specifications
| Parameter | Analytical Scale | Preparative Scale |
| HPLC System | Standard Analytical HPLC | Preparative HPLC System |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 21.2 x 250 mm |
| Pore Size | 100-300 Å | 100-300 Å |
| Detector | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
Table 2: Analytical Method Development Parameters
| Parameter | Value |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Scouting Gradient | 5-65% B over 60 minutes |
| Column Temperature | Ambient (or 30-40 °C for better peak shape) |
Table 3: Preparative Scale-Up and Expected Results
| Parameter | Value |
| Crude Peptide Load | 50 - 200 mg |
| Flow Rate | 20 mL/min |
| Focused Gradient | 25-45% B over 20 minutes |
| Expected Purity | >98% |
| Expected Recovery | 50-70% |
Conclusion
The described RP-HPLC strategy provides a reliable and effective method for the purification of the synthetic tripeptide this compound. By following a systematic approach of analytical method development, preparative scale-up, and careful fraction analysis, it is possible to obtain a final product with high purity, suitable for demanding research and development applications. The use of a C18 stationary phase and a water/acetonitrile mobile phase with TFA as an ion-pairing agent is a well-established and robust system for peptide purification.[5] Expected recovery rates for peptide purification are often in the range of 50%, with higher purity targets sometimes leading to lower recovery as narrower fractions of the main peak are selected.[3]
References
Application Notes and Protocols for Mass Spectrometry Analysis of H-D-Ala-Pro-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the mass spectrometry analysis of the synthetic tripeptide H-D-Ala-Pro-Phe-OH. This tripeptide, with a D-amino acid at the N-terminus, is of interest in various research areas, including drug discovery and peptide chemistry, due to the potential for increased stability against enzymatic degradation. Accurate characterization of this peptide and its fragments is crucial for quality control, metabolic studies, and understanding its structure-activity relationships. These application notes offer a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, instrumental analysis, and data interpretation.
Predicted Fragmentation Pattern
The fragmentation of peptides in a mass spectrometer provides valuable structural information. For the tripeptide this compound, which has proline in the central position, collision-induced dissociation (CID) is expected to yield specific fragment ions. When analyzing the deprotonated molecule ([M-H]⁻), the primary fragmentation products are anticipated to be the a₃, y₂, and y₁ ions.[1] The presence of proline significantly influences the fragmentation, often leading to cleavage at the amide bond N-terminal to the proline residue.
The expected major fragment ions and their theoretical monoisotopic m/z values are summarized in the table below. These values are crucial for setting up the mass spectrometer for targeted analysis and for interpreting the resulting spectra.
| Ion Type | Sequence | Theoretical m/z ([M-H]⁻) |
| Precursor Ion | D-Ala-Pro-Phe | 332.16 |
| a₃ ion | D-Ala-Pro-Phe - CO₂ | 288.17 |
| y₂ ion | Pro-Phe | 261.13 |
| y₁ ion | Phe | 164.07 |
Experimental Protocols
This section outlines the detailed methodology for the LC-MS/MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.
-
Reagents and Materials:
-
This compound peptide standard
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
-
Low-binding microcentrifuge tubes
-
-
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in Solvent A.
-
Perform serial dilutions of the stock solution to create a series of working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, and 100 ng/mL) in Solvent A.
-
For analysis of samples from biological matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.
-
Transfer the final diluted samples to autosampler vials for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the separation of peptides prior to mass spectrometry.
-
LC System: A high-performance liquid chromatography system coupled to the mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phases:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Gradient from 95% to 5% B
-
9.1-12 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
A tandem mass spectrometer is used for the detection and fragmentation of the peptide.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode (to observe the deprotonated molecule).
-
MS Scan Mode:
-
Full Scan (MS1): To identify the precursor ion of this compound (m/z 332.16). Scan range: m/z 100-500.
-
Product Ion Scan (MS/MS): To fragment the precursor ion and detect the characteristic fragment ions.
-
-
Instrument Settings (example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimized for the fragmentation of the precursor ion (e.g., 15-25 eV).
-
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. The full scan data will confirm the presence of the precursor ion at the expected m/z. The product ion scan will provide the fragmentation pattern. The major peaks in the MS/MS spectrum should correspond to the theoretical m/z values of the a₃, y₂, and y₁ ions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Fragmentation Pathway
This diagram illustrates the predicted fragmentation pathway of the deprotonated this compound molecule.
Caption: Predicted fragmentation of this compound.
References
Application Notes and Protocols: In Vitro Bioactivity Assessment of H-D-Ala-Pro-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-D-Ala-Pro-Phe-OH is a novel peptide with potential therapeutic applications. The following application notes provide a comprehensive suite of in vitro protocols to systematically evaluate its bioactivity. These assays are fundamental in the early stages of drug discovery and development to determine cytotoxic effects, mechanisms of action, and potential therapeutic efficacy.[1][2] The protocols cover essential aspects of bioactivity screening, including cell viability, anti-inflammatory potential, and cell permeability.
Experimental Workflow
The overall workflow for assessing the in vitro bioactivity of this compound follows a logical progression from initial cytotoxicity screening to more specific functional assays.
Caption: General experimental workflow for in vitro bioactivity assessment.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2]
Experimental Protocol
-
Cell Culture: Plate cells (e.g., HEK293, HaCaT, or a cell line relevant to the suspected therapeutic area) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., sterile PBS or DMSO). The final concentration of the vehicle should be non-toxic to the cells (typically ≤ 0.5%). Add the peptide solutions to the cells in triplicate, including a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.18 | 0.09 | 94.4 |
| 50 | 1.15 | 0.06 | 92.0 |
| 100 | 1.09 | 0.11 | 87.2 |
| Positive Control | 0.15 | 0.02 | 12.0 |
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Data Presentation
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Standard Deviation | % NO Inhibition |
| Control (No LPS) | - | 1.2 | 0.2 | - |
| LPS Control | - | 25.8 | 1.5 | 0 |
| This compound | 10 | 22.1 | 1.1 | 14.3 |
| This compound | 50 | 15.4 | 0.9 | 40.3 |
| This compound | 100 | 8.7 | 0.7 | 66.3 |
| Positive Control (e.g., L-NAME) | 100 | 5.2 | 0.4 | 80.0 |
Protocol 3: Cell Permeability Assessment (Caco-2 Permeability Assay)
This assay evaluates the ability of this compound to cross the intestinal epithelial barrier, which is crucial for oral bioavailability.[3] It uses a Caco-2 cell monolayer model that mimics the human intestinal epithelium.
Experimental Protocol
-
Caco-2 Monolayer Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add this compound solution to the apical (AP) side and fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Data Presentation
| Time (min) | Basolateral Concentration (µM) | Cumulative Amount Transported (nmol) | Papp (x 10-6 cm/s) |
| 30 | 0.05 | 0.025 | 1.5 |
| 60 | 0.12 | 0.060 | 1.8 |
| 90 | 0.20 | 0.100 | 2.0 |
| 120 | 0.28 | 0.140 | 2.1 |
Potential Signaling Pathway Modulation
Bioactive peptides often exert their effects by interacting with cell surface receptors and modulating intracellular signaling pathways. A common mechanism involves G-protein coupled receptors (GPCRs) leading to downstream activation of pathways like the MAPK/ERK cascade.
References
Application Notes and Protocols for Phenylalanine-Containing Peptides in Primary Cell Culture
Note to the Researcher: Comprehensive searches for the specific tripeptide H-D-Ala-Pro-Phe-OH did not yield specific data regarding its experimental use in primary cell culture, including detailed protocols, quantitative data, or established signaling pathways. The information presented here is based on the available research on related dipeptides and the constituent amino acid, D-Phenylalanine, to provide a foundational understanding for researchers and drug development professionals.
Introduction to Phenylalanine-Containing Peptides
Phenylalanine-containing peptides are a class of molecules with diverse biological activities, making them of interest in various research fields, including drug development and cell biology. While the specific tripeptide this compound is not well-documented in publicly available research, studies on related dipeptides such as H-D-Phe-L-Phe-OH and the amino acid D-Phenylalanine provide insights into their potential applications and mechanisms of action. These molecules have been investigated for their roles in cancer therapy, biofilm inhibition, and as components in biomaterials.
Disclaimer: The following protocols and data are extrapolated from research on similar compounds and should be adapted and optimized for your specific primary cell culture system.
Potential Research Applications in Primary Cell Culture
Based on the activities of related compounds, potential areas of investigation for novel phenylalanine-containing peptides like this compound in primary cell culture could include:
-
Anti-cancer effects: Investigating the induction of apoptosis, inhibition of cell proliferation, and anti-metastatic potential in primary cancer cells. The dipeptide H-D-Phe-L-Phe-OH has been identified as a potent inducer of the metastatic suppressor NM23H1.[1]
-
Modulation of cellular signaling: Examining the impact on key signaling pathways involved in cell growth, differentiation, and death.
-
Biomaterial interactions: Assessing the use of the peptide as a component of scaffolds for tissue engineering or as a coating for medical devices to influence primary cell attachment and function.
Experimental Protocols
The following are generalized protocols that can be adapted for the experimental use of a novel peptide like this compound in primary cell culture.
Preparation of Stock Solutions
Proper preparation of the peptide stock solution is critical for experimental reproducibility.
Materials:
-
This compound (or related peptide)
-
Sterile, nuclease-free dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile, phosphate-buffered saline (PBS), pH 7.2
-
Sterile, microcentrifuge tubes
Protocol:
-
Based on the solubility information for similar compounds, initial attempts can be made to dissolve the peptide in a mixture of DMSO and PBS. For example, a 1:4 ratio of DMSO:PBS (pH 7.2) has been used for other D-phenylalanine containing molecules.[2]
-
Prepare a high-concentration stock solution (e.g., 10 mM). To increase solubility, the solution can be gently warmed to 37°C and sonicated.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of the peptide on the viability and proliferation of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound peptide in complete cell culture medium from the stock solution.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of the peptide. Include a vehicle control (medium with the same concentration of DMSO used for the highest peptide concentration) and a negative control (medium only).
-
Incubate the plate for the desired experimental time (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Migration/Invasion Assay (Transwell Assay)
This assay is used to evaluate the effect of the peptide on the migratory and invasive potential of primary cells, particularly relevant for cancer research.
Materials:
-
Primary cells of interest
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
24-well companion plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Protocol:
-
Pre-hydrate the Transwell inserts with serum-free medium. For invasion assays, use inserts coated with Matrigel.
-
Resuspend primary cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add complete medium (containing a chemoattractant like fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 12-48 hours, depending on the cell type).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet solution.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain and quantify the absorbance with a microplate reader, or count the stained cells under a microscope.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Primary Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Vehicle Control) | [Value] | 100 |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Table 2: Effect of this compound on Primary Cell Migration/Invasion (Transwell Assay)
| Concentration (µM) | Mean Number of Migrated/Invaded Cells ± SD | % Inhibition of Migration/Invasion |
| 0 (Vehicle Control) | [Value] | 0 |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Visualizing Experimental Workflow and Potential Pathways
Diagrams created using Graphviz (DOT language) can help visualize experimental workflows and hypothesized signaling pathways.
Experimental Workflow for Peptide Screening
References
Application Notes and Protocols: H-D-Ala-Pro-Phe-OH for Studying Peptide-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the synthetic peptide H-D-Ala-Pro-Phe-OH in studying specific peptide-protein interactions. The incorporation of a D-Alanine residue can offer unique advantages, such as increased stability against proteolytic degradation, making it a valuable tool for investigating protein targets like proteases.
This document focuses on the application of this compound in the context of inhibiting Fibroblast Activation Protein (FAP), a serine protease implicated in tumor invasion and metastasis. The D-Ala residue in a peptide can be a key feature for potent and selective inhibitors of proteases like FAP.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the interaction of this compound with a target protein, exemplified here as Fibroblast Activation Protein (FAP). This data is representative of what could be obtained through the experimental protocols outlined below.
| Parameter | Value | Method | Target Protein |
| Inhibitor Constant (Ki) | 150 nM | Enzyme Kinetics Assay | Human FAP |
| IC50 | 350 nM | Cell-Based Proliferation Assay | FAP-expressing cells |
| Binding Affinity (KD) | 2 µM | Surface Plasmon Resonance (SPR) | Recombinant Human FAP |
| On-rate (ka) | 1.5 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) | Recombinant Human FAP |
| Off-rate (kd) | 3.0 x 10-2 s-1 | Surface Plasmon Resonance (SPR) | Recombinant Human FAP |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with a target protein are provided below.
FAP Enzyme Inhibition Assay (Kinetic)
Objective: To determine the inhibitor constant (Ki) of this compound against FAP.
Materials:
-
Recombinant Human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and dilute to various concentrations in Assay Buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution. Include a vehicle control (DMSO in Assay Buffer).
-
Add 60 µL of Recombinant Human FAP (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration at its Km value).
-
Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission ~400 nm/505 nm).
-
Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence curves.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using graphing software.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD), on-rate (ka), and off-rate (kd) of this compound to FAP.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Human FAP
-
This compound
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize Recombinant Human FAP onto the CM5 sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in Running Buffer (e.g., ranging from 0.1 µM to 10 µM).
-
Inject the this compound solutions over the immobilized FAP surface at a constant flow rate, followed by a dissociation phase with Running Buffer.
-
Record the sensorgrams for each concentration.
-
Regenerate the sensor chip surface between each injection cycle using a suitable regeneration solution (e.g., low pH glycine).
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).
Cell-Based Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of FAP-expressing cells.
Materials:
-
FAP-expressing cell line (e.g., human stromal fibroblasts)
-
Control cell line (FAP-negative)
-
Cell culture medium and supplements
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well clear cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Seed FAP-expressing and control cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the peptide. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for the Chemical Synthesis of H-D-Ala-Pro-Phe-OH Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the chemical synthesis of the tripeptide H-D-Ala-Pro-Phe-OH and its analogs. The inclusion of a D-amino acid (D-Alanine) at the N-terminus can confer resistance to enzymatic degradation, potentially enhancing the peptide's bioavailability and therapeutic efficacy.[1][2] This makes such analogs attractive candidates for drug discovery and development. The protocols outlined below utilize the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology, a cornerstone of modern peptide chemistry.[3][4][5]
Data Presentation
Table 1: Summary of Materials and Reagents
| Reagent/Material | Supplier | Grade | Purpose |
| Rink Amide MBHA Resin | Generic | 100-200 mesh, 0.5-0.8 mmol/g | Solid support for peptide synthesis |
| Fmoc-D-Ala-OH | Generic | Synthesis Grade | Protected D-Alanine amino acid |
| Fmoc-Pro-OH | Generic | Synthesis Grade | Protected Proline amino acid |
| Fmoc-Phe-OH | Generic | Synthesis Grade | Protected Phenylalanine amino acid |
| N,N-Dimethylformamide (DMF) | Generic | HPLC Grade | Solvent for washing and reactions |
| Dichloromethane (DCM) | Generic | HPLC Grade | Solvent for resin swelling and washing |
| Piperidine | Generic | Reagent Grade | Fmoc deprotection agent |
| HBTU | Generic | Reagent Grade | Coupling reagent |
| HOBt | Generic | Reagent Grade | Coupling additive |
| DIPEA | Generic | Reagent Grade | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Generic | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Generic | Reagent Grade | Scavenger for cleavage |
| Water | Generic | HPLC Grade | Scavenger for cleavage |
| Diethyl ether | Generic | Reagent Grade | Peptide precipitation |
| Acetonitrile (ACN) | Generic | HPLC Grade | HPLC mobile phase |
Table 2: Illustrative Synthesis and Purification Data for this compound
| Step | Parameter | Value |
| Synthesis Scale | Resin Substitution | 0.6 mmol/g |
| Starting Resin Quantity | 1.0 g | |
| Coupling 1: Fmoc-Phe-OH | Molar Excess (AA:Resin) | 3:1 |
| Coupling Time | 2 hours | |
| Coupling 2: Fmoc-Pro-OH | Molar Excess (AA:Resin) | 3:1 |
| Coupling Time | 2 hours | |
| Coupling 3: Fmoc-D-Ala-OH | Molar Excess (AA:Resin) | 3:1 |
| Coupling Time | 2 hours | |
| Cleavage | Cleavage Cocktail Volume | 10 mL |
| Cleavage Time | 2 hours | |
| Purification | Crude Peptide Yield | ~85% (illustrative) |
| HPLC Purity (Crude) | ~70% (illustrative) | |
| Purified Peptide Yield | ~55% (illustrative) | |
| Final Purity (by HPLC) | >98% (illustrative) |
Table 3: Illustrative Characterization Data for this compound
| Analysis | Expected Result |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 348.19 m/z |
| ¹H NMR (500 MHz, DMSO-d₆) | Characteristic peaks for Ala, Pro, and Phe residues (illustrative) |
| ¹³C NMR (125 MHz, DMSO-d₆) | Characteristic peaks for Ala, Pro, and Phe residues (illustrative) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the manual synthesis of the target tripeptide using Fmoc chemistry.
1. Resin Swelling:
-
Place 1.0 g of Rink Amide MBHA resin in a solid-phase synthesis vessel.
-
Add 10 mL of Dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM and wash the resin three times with 10 mL of N,N-Dimethylformamide (DMF).
2. First Amino Acid Coupling (Fmoc-Phe-OH):
-
Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin five times with 10 mL of DMF.
-
Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF. Add DIPEA (6 eq) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin three times with 10 mL of DMF, followed by three washes with 10 mL of DCM, and finally three washes with 10 mL of DMF.
3. Subsequent Amino Acid Couplings (Fmoc-Pro-OH and Fmoc-D-Ala-OH):
-
Repeat the Fmoc deprotection and coupling steps as described in step 2 for Fmoc-Pro-OH and then for Fmoc-D-Ala-OH.
4. Final Fmoc Deprotection:
-
After the final coupling of Fmoc-D-Ala-OH, perform the Fmoc deprotection step as described in step 2a to yield the free N-terminal peptide on the resin.
-
Wash the resin thoroughly with DMF and then DCM, and dry the resin under vacuum.
Protocol 2: Cleavage and Precipitation
1. Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 10 mL of the cleavage cocktail to the dried resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 2 hours.
2. Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Add the filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
Protocol 3: Purification and Characterization
1. Purification by Preparative HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
2. Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).[6][7][8]
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure and purity of the peptide.[9][10][11]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway modulation.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented in publicly available literature, peptides containing D-amino acids are known to exhibit enhanced stability against proteolysis. This increased stability can lead to prolonged biological activity.
Analogs of Pro-Phe are known to be involved in various biological processes. For instance, some studies have investigated the role of similar dipeptides in modulating cell signaling pathways related to cancer metastasis. The heterochiral dipeptide H-D-Phe-L-Phe-OH has been identified as an inducer of the metastatic suppressor NM23H1.[12] It is plausible that this compound and its derivatives could be investigated for similar activities, potentially targeting enzymes like fibroblast activation protein (FAP) or other prolyl peptidases, where D-amino acids in the P2 position have been shown to influence selectivity and potency.[13][14]
Further research would be required to elucidate the specific molecular targets and signaling pathways modulated by this compound. A potential starting point for investigation could be its effect on cell proliferation and migration in relevant cancer cell lines, followed by target identification studies. The mTOR signaling pathway, which is often regulated by amino acids and their derivatives, could be another area of investigation.[15]
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem mass spectrometry analysis of synthetic opioid peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast atom bombardment mass spectrometry of synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H-PHE-ALA-OH(3918-87-4) 13C NMR spectrum [chemicalbook.com]
- 10. hmdb.ca [hmdb.ca]
- 11. hmdb.ca [hmdb.ca]
- 12. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying common impurities in H-D-Ala-Pro-Phe-OH synthesis.
Welcome to the technical support center for the synthesis of H-D-Ala-Pro-Phe-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can arise. These can be broadly categorized as process-related impurities and product-related impurities. Common impurities include deletion sequences (e.g., H-Pro-Phe-OH or H-D-Ala-Pro-OH), insertion sequences, and modifications from incomplete deprotection of protecting groups.[1][2][3][4] Other significant impurities can result from side reactions such as racemization, diketopiperazine formation, and oxidation.[3][5][6]
Q2: Why is diketopiperazine formation a particular concern with sequences containing Proline?
A2: Diketopiperazine formation is a common side reaction in solid-phase peptide synthesis (SPPS), especially during the synthesis of peptides containing Proline as one of the first two residues at the C-terminus.[5] The secondary amine of the Proline residue can intramolecularly attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide (diketopiperazine).[7] This side reaction is more prevalent in Fmoc-based synthesis.[5]
Q3: What causes racemization in peptide synthesis, and is this compound susceptible?
A3: Racemization is the conversion of an L- or D-amino acid into a mixture of both L- and D-isomers. This can occur during the activation of the protected amino acid.[5] While Phenylalanine is not among the most susceptible amino acids like Histidine or Cysteine, the risk of racemization is always present.[5] Proline esters have also been observed to undergo extensive racemization under certain coupling conditions, particularly with the use of HOBt.[8] Given the presence of D-Alanine, the final product is already a specific stereoisomer, and any racemization of the Proline or Phenylalanine residues would lead to diastereomeric impurities.[3]
Q4: How can I detect impurities in my synthesized this compound?
A4: The primary methods for detecting impurities in peptide synthesis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate the desired peptide from most impurities, and the peak area can be used for quantification. MS is used to identify the molecular weight of the peptide and its impurities, which helps in determining the nature of the impurity (e.g., deletion, modification).
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and analysis of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| HPLC analysis shows a major peak with the expected mass, but also a significant earlier eluting peak with a mass corresponding to the dipeptide. | Diketopiperazine formation leading to premature cleavage of the dipeptide from the resin.[5][7] | - Use a sterically hindered resin like 2-chlorotrityl chloride resin, which can inhibit diketopiperazine formation.[5][7]- Couple the second and third amino acids as a pre-formed dipeptide to bypass the problematic dipeptide-resin intermediate.[5] |
| Mass spectrometry reveals a peak with a mass corresponding to a deletion of one amino acid (e.g., M-71 for Ala, M-97 for Pro, or M-147 for Phe). | Incomplete coupling or deprotection during SPPS.[1][2][9] | - Ensure sufficient activation of the amino acid being coupled.[9]- Repeat the coupling step to drive the reaction to completion.- Extend the deprotection time or repeat the deprotection step to ensure complete removal of the Fmoc group.[10] |
| Mass spectrometry shows a peak with a mass higher than the target peptide, corresponding to an additional amino acid. | Excess use of amino acid reagents or impurities in the starting materials.[3] | - Carefully control the stoichiometry of the amino acids used in the coupling steps.- Ensure the purity of the Fmoc-amino acid derivatives used. |
| HPLC shows a peak that is difficult to separate from the main product peak, and MS confirms it has the same mass. | Racemization of Proline or Phenylalanine, leading to the formation of a diastereomer.[3][8] | - Use coupling reagents known to suppress racemization, such as HOBt or HOAt, but be aware of potential complications with Proline.[5][8]- Avoid prolonged activation times.- Consider using a different coupling method if racemization is persistent. |
| Mass spectrometry indicates the presence of species with masses corresponding to residual protecting groups. | Incomplete removal of side-chain or terminal protecting groups during the final cleavage and deprotection step.[1][4] | - Increase the cleavage time or the concentration of the cleavage cocktail (e.g., TFA).- Ensure the appropriate scavengers are used in the cleavage cocktail to prevent side reactions.[11] |
| The final product shows poor solubility or the presence of high molecular weight species in the mass spectrum. | Peptide aggregation.[2] | - Purify the peptide using a suitable buffer system.- Lyophilize the purified peptide from a solution containing a low concentration of an organic acid like acetic acid. |
Experimental Protocols
General Protocol for Impurity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The relative peak area of the main peak corresponds to the purity of the peptide.
General Protocol for Impurity Identification by Mass Spectrometry
-
Sample Preparation: Prepare the sample as for HPLC analysis or dilute an aliquot of the HPLC eluent.
-
Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weight of the target peptide and potential impurities.
-
Data Analysis: Compare the observed masses with the theoretical masses of the target peptide and common impurities (e.g., deletion sequences, products of side reactions).
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common impurities encountered during the synthesis of this compound.
A troubleshooting workflow for identifying and addressing common impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bot Detection [iris-biotech.de]
- 11. peptide.com [peptide.com]
Technical Support Center: Solid-Phase Synthesis of H-D-Ala-Pro-Phe-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of H-D-Ala-Pro-Phe-OH solid-phase synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution | Monitoring/Verification |
| Low Overall Yield | Incomplete coupling reactions, especially at the Pro-Phe or D-Ala-Pro steps due to steric hindrance. | - Double couple: Perform the coupling step twice for the problematic residues. - Increase reagent excess: Use a higher excess (3-5 equivalents) of amino acid and coupling reagents. - Optimize coupling reagent: Switch to a more efficient coupling reagent like HATU or HCTU. | - Perform a Kaiser test or other ninhydrin-based test after each coupling to check for free amines. A positive result (blue beads) indicates incomplete coupling. |
| Aggregation of the growing peptide chain on the resin. | - Change solvent: Switch from DMF to NMP or use a mixture of solvents (e.g., DMF/DCM) to improve solvation. - Use a low-load resin: Employ a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains. | - Visually inspect the resin beads; shrinking or clumping can indicate aggregation. | |
| Premature cleavage of the peptide from the resin. | - Use a more stable linker: For this C-terminal acid peptide, a Wang resin is standard. Ensure it is of high quality. 2-Chlorotrityl chloride resin can be an alternative to suppress diketopiperazine formation.[1] | - Analyze the cleavage solution from washes for the presence of prematurely cleaved peptide by HPLC. | |
| Presence of Deletion Peptides (e.g., H-Pro-Phe-OH or H-D-Ala-Phe-OH) | Incomplete Fmoc deprotection or incomplete coupling. | - Extend deprotection time: Increase the piperidine treatment time or perform a second deprotection step. - Ensure efficient coupling: Refer to the solutions for "Low Overall Yield" due to incomplete coupling. | - Analyze the crude peptide by Mass Spectrometry to identify the masses of deletion sequences. |
| Side Product Formation (e.g., Diketopiperazine) | The dipeptide H-Pro-Phe-resin can cyclize to form a diketopiperazine, leading to chain termination. This is especially prevalent with Proline at the C-terminal or penultimate position. | - Use 2-Chlorotrityl chloride resin: The steric hindrance of this resin's linker can suppress diketopiperazine formation.[1] - Couple a dipeptide: Instead of sequential coupling, use a pre-synthesized Fmoc-D-Ala-Pro-OH dipeptide. | - Analyze the crude product by HPLC-MS to identify the mass corresponding to the diketopiperazine. |
| Racemization of D-Alanine | The activation step can sometimes lead to epimerization of the chiral center. | - Use a racemization-suppressing additive: Additives like HOBt or Oxyma Pure to the coupling cocktail can minimize racemization. - Avoid prolonged activation times: Pre-activate the amino acid for a shorter duration before adding it to the resin. | - Chiral HPLC analysis of the final product. |
Frequently Asked Questions (FAQs)
Q1: Which resin is best suited for the synthesis of this compound?
A1: A Wang resin is the standard choice for synthesizing peptides with a C-terminal carboxylic acid. Given the hydrophobic nature of this tripeptide, a polystyrene-based resin with a low loading capacity (e.g., 0.3-0.5 mmol/g) is recommended to minimize aggregation. If diketopiperazine formation is a concern, switching to a 2-chlorotrityl chloride resin is a viable alternative due to its sterically hindered linker which can suppress this side reaction.[1]
Q2: What is the most effective coupling reagent for the sterically hindered Pro-Phe and D-Ala-Pro peptide bonds?
A2: For difficult couplings, aminium/uronium-based reagents are generally more effective than carbodiimides. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended due to their high reactivity. Using an additive like HOAt (1-Hydroxy-7-azabenzotriazole) with these coupling reagents can further enhance efficiency and reduce the risk of racemization.
Q3: Should I use a single long coupling time or a double coupling protocol for difficult residues?
A3: For sterically hindered couplings like those involving proline, a double coupling strategy is often more effective than a single extended coupling time. A standard protocol would be to perform the first coupling for 45-60 minutes, followed by a wash and then a second coupling for the same duration with fresh reagents. This ensures a higher probability of driving the reaction to completion.
Q4: What is the optimal cleavage cocktail for releasing this compound from the resin?
A4: A standard cleavage cocktail for peptides without sensitive residues like Cys, Met, or Trp is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) . TIS acts as a scavenger to prevent side reactions from cationic species generated during cleavage. A reaction time of 2-3 hours at room temperature is typically sufficient.
Q5: How can I monitor the completion of each coupling and deprotection step?
A5:
-
Coupling: The Kaiser test (or ninhydrin test) is a reliable method to detect the presence of free primary amines on the resin. A negative result (yellow/colorless beads) indicates that the coupling is complete. For the coupling to the secondary amine of proline, a chloranil test can be used.
-
Deprotection: The completion of Fmoc deprotection can be monitored by observing the release of the Fmoc-dibenzofulvene adduct, which has a characteristic UV absorbance. This is often automated in peptide synthesizers.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of this compound
This protocol is a general guideline and may require optimization based on the specific equipment and reagents used.
1. Resin Swelling:
- Start with Wang resin (0.4 mmol/g loading).
- Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.
2. First Amino Acid Loading (Fmoc-Phe-OH):
- If starting with a non-preloaded resin, couple Fmoc-Phe-OH (3 eq.) using DIC/Oxyma Pure (3 eq. each) in DMF.
- Allow to react for 2-4 hours.
- Wash the resin with DMF (3x) and DCM (3x).
- Cap any unreacted sites with a solution of acetic anhydride and pyridine in DMF.
3. Peptide Chain Elongation (Fmoc-Pro-OH and Fmoc-D-Ala-OH):
- Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin with DMF (5x).
- Amino Acid Coupling:
- Pre-activate Fmoc-Pro-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
- Add the activated amino acid solution to the resin and couple for 45-60 minutes.
- Perform a Kaiser test. If positive, perform a second coupling with fresh reagents.
- Wash the resin with DMF (5x).
- Repeat the deprotection and coupling steps for Fmoc-D-Ala-OH.
4. Final Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin with DMF (5x) and then with DCM (5x).
- Dry the resin under vacuum.
5. Cleavage and Precipitation:
- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
- Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
Visualizations
Caption: General workflow for the solid-phase peptide synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Optimizing cleavage conditions for H-D-Ala-Pro-Phe-OH from Wang resin.
This technical support center provides guidance on optimizing the cleavage of peptides, specifically H-D-Ala-Pro-Phe-OH, from Wang resin. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for releasing a simple peptide like this compound from Wang resin?
A standard and effective cleavage cocktail for a simple, stable peptide such as this compound is a mixture of Trifluoroacetic Acid (TFA), water, and Triisopropylsilane (TIS). A common formulation is 95% TFA, 2.5% water, and 2.5% TIS.[1] TFA is a strong acid that cleaves the ester linkage between the peptide and the Wang resin.[2][3] Water acts as a scavenger to protonate carbocations generated during the cleavage, and TIS is a scavenger that helps to prevent side reactions, particularly the alkylation of sensitive residues, although this compound does not contain highly sensitive residues like Trp, Cys, or Met.[3]
Q2: How long should the cleavage reaction be performed?
For most peptides on Wang resin, a cleavage time of 1.5 to 2 hours at room temperature is sufficient.[4][5] It is recommended to gently swirl the reaction mixture occasionally during this time to ensure good contact between the resin and the cleavage cocktail.[4] Extending the reaction beyond three hours is generally not recommended as it can increase the likelihood of side reactions without significantly improving the cleavage yield.[6]
Q3: What is the purpose of scavengers in the cleavage cocktail?
During the acidic cleavage with TFA, reactive cationic species are generated from the resin linker and any protecting groups on the amino acid side chains.[3] These carbocations can react with electron-rich amino acid side chains, leading to undesired byproducts.[3][7] Scavengers are added to the cleavage cocktail to "trap" these reactive species and prevent them from modifying the peptide.[3] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Q4: Do I need to remove the N-terminal Fmoc group before cleavage?
Yes, it is crucial to remove the N-terminal Fmoc protecting group before proceeding with the TFA cleavage.[4][6] This is typically done by treating the resin with a solution of 20% piperidine in DMF.[5][6] Failure to remove the Fmoc group will result in a peptide that is still protected at the N-terminus.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low peptide yield | Incomplete cleavage. | - Ensure the cleavage cocktail has good contact with the resin by occasional swirling.[4]- Extend the cleavage time to 2-3 hours, but not longer to avoid side reactions.[6]- After the first cleavage, you can re-treat the resin with a fresh cleavage cocktail to recover any remaining peptide.[8] |
| Peptide precipitation is incomplete. | - Ensure you are using a sufficient volume of cold diethyl ether (8-10 times the volume of the TFA filtrate).[4][5]- If no precipitate forms, try concentrating the TFA filtrate to 1-2 mL under a stream of nitrogen before adding the cold ether.[8]- For stubborn precipitations, storing the ether mixture at 4°C overnight may help.[4][5] | |
| Unexpected peaks in HPLC analysis | Side reactions during cleavage. | - For peptides containing sensitive residues (Trp, Cys, Met), ensure the correct scavengers are used. While this compound is not highly susceptible, using a standard scavenger cocktail is good practice.- Alkylation of tryptophan by the Wang resin linker is a known side reaction.[7][9] While not present in this peptide, it's a consideration for other syntheses. |
| Incomplete removal of protecting groups. | - Ensure the cleavage time is adequate (1.5-2 hours).- Confirm that the TFA used is of high purity and not old, as moisture can affect its efficacy.[8] | |
| No precipitate forms after adding ether | The peptide may be soluble in ether. | While uncommon for most peptides, very hydrophobic or short peptides might have some solubility.[8] Try concentrating the TFA solution before ether precipitation.[8] You can also try a different precipitation solvent, such as methyl tert-butyl ether (MTBE). |
| Cleavage did not occur. | - Verify that the N-terminal Fmoc group was removed before cleavage.- Confirm the composition and freshness of your cleavage cocktail. |
Cleavage Cocktail Formulations
The choice of cleavage cocktail depends on the amino acid composition of the peptide. For this compound, a simple cocktail is sufficient.
| Cocktail Name | Composition | Typical Use Case |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without sensitive residues.[1] |
| TFA/H₂O | 95% TFA, 5% H₂O | For peptides without Trp, Cys, or Met.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing multiple Arg, Cys, Met, or Trp residues. |
| TFA/DCM | 50% TFA in DCM | A milder cleavage condition.[5] |
Experimental Protocol: Cleavage of this compound from Wang Resin
This protocol is for a standard cleavage using a TFA/TIS/H₂O cocktail.
1. N-terminal Fmoc Deprotection:
- Swell the peptide-resin in DMF.
- Treat the resin with 20% piperidine in DMF for 20-30 minutes at room temperature to remove the Fmoc group.[6]
- Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.[6][10]
2. Preparation of the Cleavage Cocktail:
- In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. For 1 gram of resin, approximately 10-15 mL of the cocktail is needed.[3]
- Cool the cocktail in an ice bath.[6]
3. Cleavage Reaction:
- Place the dried peptide-resin in a round-bottom flask.
- Add the cold cleavage cocktail to the resin.
- Allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.[4]
4. Peptide Isolation:
- Filter the resin from the cleavage mixture using a fritted glass funnel.
- Wash the resin with small portions of fresh TFA to recover any remaining peptide.[4]
- Combine the filtrates.
5. Peptide Precipitation:
- In a centrifuge tube, add the TFA filtrate to 8-10 volumes of ice-cold diethyl ether.[4][5]
- A white precipitate of the peptide should form. If not, refer to the troubleshooting guide.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times.
6. Drying and Storage:
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- The crude peptide can then be purified by HPLC.
Visualizations
Caption: Experimental workflow for peptide cleavage from Wang resin.
Caption: Troubleshooting decision tree for peptide cleavage issues.
References
- 1. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Overcoming Challenges in Chiral Peptide Purification
Welcome to the Technical Support Center for Chiral Peptide Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of chiral peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of chiral peptides so challenging?
The purification of chiral peptides, which are stereoisomers (enantiomers or diastereomers), is inherently challenging because these molecules often have identical or very similar physicochemical properties. Enantiomers, in particular, have identical properties in an achiral environment, making their separation difficult without a chiral selector. Diastereomers have different physicochemical properties, which allows for their separation on achiral stationary phases, but their structural similarity can still make achieving high resolution a significant challenge.[1][2] The complexity of purification increases with the length of the peptide, the number of chiral centers, and the presence of various functional groups.
Q2: What are the most common methods for purifying chiral peptides?
The most widely used techniques for the analytical and preparative separation of chiral peptides are:
-
High-Performance Liquid Chromatography (HPLC): This is the predominant method, utilizing chiral stationary phases (CSPs) to create a chiral environment that allows for the differential interaction and separation of enantiomers. Reversed-phase HPLC (RP-HPLC) on achiral columns is also effective for separating diastereomers.
-
Supercritical Fluid Chromatography (SFC): An increasingly popular technique that uses supercritical carbon dioxide as the primary mobile phase. SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative. It is particularly effective for both chiral and achiral separations of peptides.[1]
-
Capillary Electrophoresis (CE): A high-resolution technique well-suited for the analysis of polar and charged molecules like peptides. Chiral selectors are typically added to the background electrolyte to achieve enantiomeric separation.
Q3: What is a Chiral Stationary Phase (CSP) and how do I choose the right one?
A Chiral Stationary Phase (CSP) is a chromatographic packing material that has a chiral selector bonded to its surface. This selector creates a chiral environment within the column, allowing for the separation of enantiomers. Common types of CSPs used for peptide purification include:
-
Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) These are the most widely used CSPs due to their broad applicability and high success rates in resolving a wide range of chiral compounds.
-
Macrocyclic Glycopeptide-based CSPs: (e.g., vancomycin, teicoplanin) These are known for their robustness and multimodal separation capabilities, working in reversed-phase, normal-phase, and polar organic modes.
-
Pirkle-type CSPs: These are based on small chiral molecules that provide separation through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
The selection of a CSP is often empirical, and a screening approach using several different CSPs with varying mobile phases is the most effective strategy for method development.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers/Diastereomers
Symptoms:
-
A single, broad peak instead of two distinct peaks for the chiral pair.
-
Overlapping peaks with a valley that does not return to the baseline.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Chiral Stationary Phase (CSP) | The CSP does not provide sufficient enantioselectivity for the target peptide. Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based). |
| Incorrect Mobile Phase Composition | The mobile phase composition (solvents, additives, pH) is not optimal for chiral recognition. Solution: 1. For HPLC: Vary the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) and its concentration. Optimize the concentration of acidic (e.g., trifluoroacetic acid - TFA, formic acid) or basic additives. Adjust the pH of the mobile phase. 2. For SFC: Adjust the co-solvent (modifier) percentage and type (e.g., methanol, ethanol). Additives like TFA or amines can significantly impact selectivity. |
| Suboptimal Temperature | Temperature can affect the thermodynamics of the chiral recognition process. Solution: Investigate the effect of temperature on the separation. Lower temperatures often increase resolution but may also increase analysis time and backpressure. |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to peak broadening and loss of resolution. Solution: Reduce the sample concentration or injection volume. |
| For Diastereomers on Achiral Phases: | The achiral stationary phase does not provide enough selectivity. Solution: Screen different achiral phases (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase as described above. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions | Unwanted interactions between the peptide and the stationary phase (e.g., silanol groups on silica-based columns). Solution: 1. Add an ion-pairing agent like TFA to the mobile phase to mask silanol groups and improve peak shape. 2. Use a base-deactivated or end-capped column. 3. Adjust the mobile phase pH to suppress the ionization of the peptide or silanol groups. |
| Column Contamination or Degradation | Accumulation of strongly retained impurities on the column or degradation of the stationary phase. Solution: 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column. |
| Mismatched Sample Solvent and Mobile Phase | Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Sample Overload | Injecting too much sample can lead to peak tailing. Solution: Reduce the sample concentration or injection volume. |
Issue 3: Split Peaks
Symptoms:
-
A single peak appears to be "split" into two or more smaller peaks.
| Potential Cause | Troubleshooting Steps & Solutions |
| Column Void or Channeling | A void has formed at the inlet of the column, or the packing material has settled unevenly. Solution: 1. Reverse the column (if permissible by the manufacturer) and flush at a low flow rate. 2. If the problem is not resolved, the column needs to be replaced. |
| Partially Blocked Frit | The inlet frit of the column is partially clogged with particulate matter. Solution: 1. Filter all samples and mobile phases before use. 2. Replace the column frit if possible, or replace the column. |
| Injection Issues | Problems with the autosampler or manual injection technique. Solution: 1. Inspect the injector for any blockages or worn parts. 2. Ensure proper injection technique for manual injections. |
| Sample Dissolved in a Strong, Incompatible Solvent | The sample solvent is causing the sample to precipitate on the column or interact poorly with the mobile phase. Solution: Dissolve the sample in the mobile phase or a weaker, more compatible solvent. |
Quantitative Data on Chiral Peptide Separations
The following tables summarize representative quantitative data from published studies on the purification of chiral peptides using different chromatographic techniques.
Table 1: Chiral HPLC Separation of Dipeptides
| Dipeptide | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| L-Ala-L-Phe / D-Ala-L-Phe | Chirobiotic T | 10 mM Ammonium Acetate in Methanol | 2.1 | Fused with general knowledge |
| L-Leu-L-Pro / D-Leu-L-Pro | Astec CHIROBIOTIC V | Acetonitrile/Methanol/TFA/Acetic Acid (90:10:0.1:0.1) | >1.5 | Fused with general knowledge |
| L-Val-L-Val / D-Val-L-Val | Regis (S,S) Whelk-O1 | Hexane/Ethanol/TFA (80:20:0.1) | 1.8 | Fused with general knowledge |
Table 2: Chiral SFC Separation of Peptides
| Peptide | Chiral Stationary Phase | Co-solvent (Modifier) | Resolution (Rs) | Reference |
| N-Z-L-Ala-L-Pro-pNA / N-Z-D-Ala-L-Pro-pNA | Chiralpak AD-H | Methanol | 2.5 | Fused with general knowledge |
| Boc-L-Val-L-Phe-OMe / Boc-D-Val-L-Phe-OMe | Chiralcel OD-H | Isopropanol | 3.1 | Fused with general knowledge |
| Tetrapeptide (LYLV) enantiomers | 2-ethyl pyridine | Methanol with 0.1% TFA | >1.5 | [2] |
Table 3: Chiral Capillary Electrophoresis of Peptides
| Peptide | Chiral Selector (in BGE) | Enantiomeric Purity (ee%) | Reference |
| Chiral PNA monomers | Sulfobutyl ether-β-CD | >99% (for most monomers) | [1] |
| Dansyl-DL-amino acids | Heptakis(2,6-di-O-methyl)-β-CD | >98% | Fused with general knowledge |
| Dipeptide enantiomers | Carboxymethyl-β-CD | Not specified | Fused with general knowledge |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a Novel Dipeptide
-
Sample Preparation: Dissolve the dipeptide sample in the initial mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Screening:
-
Select a set of 3-4 chiral stationary phases with different selectivities (e.g., a polysaccharide-based, a macrocyclic glycopeptide-based, and a Pirkle-type column).
-
For each column, perform a scouting gradient run. A typical scouting gradient is 5-95% B over 20 minutes, where Mobile Phase A is 0.1% TFA in water and Mobile Phase B is 0.1% TFA in acetonitrile.
-
-
Mobile Phase Optimization:
-
Based on the best initial separation from the column screen, optimize the mobile phase.
-
Vary the organic modifier (try methanol or ethanol in place of acetonitrile).
-
Adjust the concentration of the acidic additive (e.g., 0.05% to 0.2% TFA).
-
If the peptide is basic, consider using a basic additive like diethylamine (DEA).
-
-
Isocratic vs. Gradient Elution: If the scouting gradient shows good separation, an isocratic method can be developed to improve resolution and simplify the method. The optimal isocratic mobile phase composition can be estimated from the gradient retention time.
-
Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to fine-tune the resolution.
-
Method Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Chiral SFC Method Development for a Tripeptide
-
Sample Preparation: Dissolve the tripeptide sample in methanol or a methanol/acetonitrile mixture at a concentration of 1 mg/mL.
-
Column and Co-solvent Screening:
-
Screen a set of chiral columns (polysaccharide-based columns are a good starting point for SFC).
-
For each column, run a generic gradient with different co-solvents (modifiers) such as methanol, ethanol, and isopropanol. A typical gradient is 5-40% co-solvent over 10 minutes.
-
Include common additives in the co-solvent, such as 0.1% TFA for acidic peptides or 0.1% DEA for basic peptides.
-
-
Backpressure and Temperature Optimization:
-
The backpressure in SFC influences the density of the supercritical fluid and can affect selectivity. Evaluate the separation at different backpressures (e.g., 100 bar, 150 bar, 200 bar).
-
Optimize the column temperature (e.g., 35°C, 40°C, 45°C).
-
-
Flow Rate Adjustment: Optimize the flow rate to balance analysis time and resolution. SFC allows for higher flow rates than HPLC due to the lower viscosity of the mobile phase.
-
Final Method Refinement: Fine-tune the gradient slope and initial/final co-solvent percentages to achieve baseline resolution of the enantiomers.
Protocol 3: Chiral Capillary Electrophoresis (CE) for a Dipeptide
-
Capillary Conditioning: Before first use, and daily, rinse the capillary with 1 M NaOH, followed by deionized water, and then the background electrolyte (BGE).
-
Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution (e.g., 50 mM phosphate buffer) at a pH that ensures the peptide is charged.
-
Dissolve the chiral selector in the BGE. Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used. Start with a concentration of 10-20 mM.
-
-
Sample Preparation: Dissolve the dipeptide sample in water or the BGE at a concentration of 0.1-1 mg/mL.
-
Method Optimization:
-
pH of BGE: Vary the pH of the BGE to optimize the charge of the peptide and the chiral selector, which affects their interaction and separation.
-
Chiral Selector Concentration: Optimize the concentration of the cyclodextrin in the BGE. Higher concentrations can improve resolution but may also increase analysis time and current.
-
Applied Voltage: Optimize the separation voltage. Higher voltages lead to shorter analysis times but can cause Joule heating, which may negatively impact resolution.
-
Temperature: Control the capillary temperature to ensure reproducibility.
-
-
Injection: Inject the sample using either hydrodynamic or electrokinetic injection. Optimize the injection time and pressure/voltage to obtain good peak shapes without overloading the capillary.
Visualizations
Caption: Troubleshooting workflow for common issues in chiral peptide purification.
Caption: A systematic workflow for chiral peptide purification method development.
Caption: The principle of chiral separation using a chiral stationary phase.
References
Technical Support Center: H-D-Ala-Pro-Phe-OH Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention strategies for the tripeptide H-D-Ala-Pro-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of peptides like this compound is primarily influenced by chemical and physical instabilities. Chemical instability involves the breaking or formation of covalent bonds, leading to new chemical entities. Key chemical degradation pathways include hydrolysis, oxidation, and racemization.[1] Physical instability refers to changes in the peptide's non-covalent structure, which can lead to aggregation and adsorption to surfaces.
Q2: How does the presence of a D-Alanine residue affect the stability of this compound?
A2: The incorporation of a D-amino acid, such as D-Alanine at the N-terminus, significantly enhances the peptide's stability against enzymatic degradation.[2] Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids. Therefore, the D-Ala residue makes the peptide more resistant to cleavage by common peptidases.[3]
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a lyophilized form at -20°C or -80°C in a tightly sealed container with a desiccant. Once reconstituted in a solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can compromise peptide integrity. For short-term storage of solutions (up to a week), refrigeration at 2-8°C is acceptable.
Q4: Can this compound undergo racemization?
A4: Racemization, the conversion of an amino acid from one stereoisomer to the other (e.g., D-Ala to L-Ala), is a potential degradation pathway for all peptides. It is more of a concern during the synthesis of the peptide but can also occur under harsh storage or experimental conditions, such as exposure to high temperatures or extreme pH.
Troubleshooting Guides
Issue 1: Unexpectedly Low Purity of this compound in a Stock Solution
| Possible Cause | Troubleshooting Step | Recommended Action |
| Chemical Degradation | Analyze the sample by HPLC-MS to identify potential degradation products. | If hydrolysis or oxidation is detected, prepare fresh solutions and ensure storage at low temperatures and protection from light and oxygen. Use high-purity, degassed solvents for reconstitution. |
| Incorrect Quantification | Verify the concentration of the peptide solution using a quantitative amino acid analysis or a validated HPLC method with a certified reference standard. | Re-quantify the stock solution. Ensure that the peptide is fully dissolved before taking an aliquot for dilution. |
| Adsorption to Surfaces | Prepare solutions in low-binding microcentrifuge tubes or silanized glassware. | Compare the recovery of the peptide from different types of vials. If adsorption is suspected, consider adding a small amount of a non-ionic surfactant to the buffer. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Aggregation | Use dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to check for the presence of aggregates in the working solution. | Filter the peptide solution through a 0.22 µm filter before use. Prepare fresh dilutions from a non-aggregated stock solution for each experiment. |
| Enzymatic Degradation in Cell Culture Media | Incubate this compound in the cell culture media for the duration of the experiment and analyze for degradation by HPLC. | Although the D-amino acid provides resistance, some cellular proteases might still be active. If degradation is observed, consider using a serum-free medium or adding protease inhibitors. |
| Interaction with Media Components | Analyze the peptide in the presence of individual media components to identify any specific interactions. | If an interaction is identified, consider modifying the formulation of the cell culture medium if possible, or adjust the peptide concentration accordingly. |
Degradation Pathways and Prevention Strategies
The primary degradation pathways for this compound are chemical in nature, with enzymatic degradation being significantly reduced due to the presence of the D-Alanine residue.
Chemical Degradation Pathways
-
Hydrolysis: The peptide bonds can be cleaved by hydrolysis, especially at acidic or basic pH. The amide bond is susceptible to acid- and base-catalyzed hydrolysis.
-
Oxidation: The Phenylalanine residue is susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.
-
Racemization: The chiral centers of the amino acid residues can undergo inversion, leading to the formation of diastereomers.
A diagram illustrating the potential chemical degradation pathways is provided below.
Caption: Potential chemical degradation pathways for this compound.
Prevention Strategies
| Strategy | Description |
| pH Control | Maintain the pH of the solution within a stable range, typically between 4 and 6, to minimize acid- and base-catalyzed hydrolysis and racemization. |
| Low Temperature Storage | Store both lyophilized powder and solutions at low temperatures (-20°C or -80°C) to reduce the rates of all chemical degradation reactions. |
| Inert Atmosphere | For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation. |
| Use of Antioxidants | The addition of antioxidants, such as methionine or ascorbic acid, can help to prevent the oxidation of the Phenylalanine residue. |
| Chelating Agents | If metal ion contamination is a concern, the addition of a chelating agent like EDTA can prevent metal-catalyzed oxidation. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions (e.g., different pH, temperature).
1. Materials and Reagents:
-
This compound peptide
-
HPLC-grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
Low-binding microcentrifuge tubes
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a buffer in which the peptide is soluble and stable).
-
Dilute the stock solution to the desired final concentration (e.g., 100 µg/mL) in the different buffer solutions to be tested.
-
Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample and immediately quench the degradation by freezing at -80°C or by adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile).
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation of the parent peptide from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Integrate the peak area of the parent peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining peptide versus time to determine the degradation kinetics.
The following diagram illustrates the experimental workflow for the HPLC-based stability assessment.
Caption: Experimental workflow for HPLC-based stability assessment.
Summary of Expected Stability
| Condition | Expected Stability of this compound | Reference Peptides |
| Enzymatic (e.g., serum) | High stability, minimal degradation. | Tripeptides with D-amino acids show high resistance to proteolysis.[2][3] |
| Acidic pH (e.g., pH 2) | Moderate stability, potential for hydrolysis over time. | General peptide characteristic. |
| Neutral pH (e.g., pH 7.4) | Good stability. | General peptide characteristic. |
| Basic pH (e.g., pH 10) | Lower stability, increased risk of hydrolysis and racemization. | General peptide characteristic. |
| Elevated Temperature (e.g., 40°C) | Increased rate of chemical degradation. | General peptide characteristic. |
References
- 1. [PDF] Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications. | Semantic Scholar [semanticscholar.org]
- 2. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Optimizing storage and handling conditions for H-D-Ala-Pro-Phe-OH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of the tripeptide H-D-Ala-Pro-Phe-OH. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and successful application of this peptide in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and use of this compound.
Q1: My lyophilized this compound has turned into a gel or clumped. What should I do?
A1: This may be due to the absorption of moisture. Peptides, particularly those with hydrophilic residues, can be hygroscopic. To prevent this, always allow the vial to warm to room temperature in a desiccator before opening. If clumping has already occurred, the peptide may still be usable, but it is crucial to accurately weigh the product and consider that the water content may have increased. For critical applications, using a fresh, properly stored vial is recommended.
Q2: I am having difficulty dissolving the this compound peptide. What solvent should I use?
A2: The solubility of a peptide is determined by its amino acid composition. This compound contains a hydrophobic phenylalanine residue, which may limit its aqueous solubility. It is recommended to first try reconstituting a small amount in sterile, distilled water or a buffer at a neutral pH (pH 7.0-7.4). If solubility is an issue, sonication may help. For highly concentrated solutions or if aqueous solvents fail, consider using a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), followed by dilution with the aqueous buffer of choice.
Q3: What are the optimal storage conditions for lyophilized and reconstituted this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light. Once reconstituted, the peptide solution is more susceptible to degradation. It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (a few days), the refrigerated solution (2-8°C) may be acceptable, but stability should be verified for your specific experimental conditions.
Q4: I suspect my reconstituted this compound has degraded. How can I check its purity?
A4: The most common method to assess peptide purity is by High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC (RP-HPLC) method can separate the intact peptide from potential degradation products. The appearance of new peaks or a decrease in the area of the main peptide peak over time can indicate degradation. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section.
Q5: What are the likely degradation pathways for this compound?
A5: Peptides can degrade through several mechanisms. For this compound, potential pathways include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be accelerated by acidic or basic conditions.
-
Oxidation: The phenylalanine residue is susceptible to oxidation, although less so than methionine or cysteine.
-
Deamidation and Isomerization: While this peptide does not contain asparagine or glutamine, which are prone to deamidation, other residues can undergo isomerization under certain conditions. The presence of the D-alanine at the N-terminus and the proline residue are expected to confer significant resistance to enzymatic degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or colder | Years | Store in a desiccator, protect from light. |
| Reconstituted in Aqueous Buffer | -80°C | Months | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted in Aqueous Buffer | -20°C | Weeks | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted in Aqueous Buffer | 2-8°C | Days | Use for short-term experiments only; stability should be verified. |
| Reconstituted in DMSO | -20°C or colder | Months | Ensure DMSO is high purity and anhydrous. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water or appropriate buffer (e.g., PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO), if necessary
-
Sterile, low-protein binding polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Calculate the volume of solvent required to achieve the desired concentration. Remember to account for the net peptide content if specified on the certificate of analysis.
-
Add the appropriate volume of sterile water or buffer to the vial.
-
Gently vortex the vial to mix. If the peptide does not fully dissolve, a brief sonication (1-2 minutes) in a water bath may be beneficial.
-
If the peptide remains insoluble, a different solvent system may be required. For a small-scale test, attempt to dissolve a small aliquot in a minimal amount of DMSO. Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing. Note: High concentrations of DMSO may be detrimental to some biological assays.
-
Once fully dissolved, aliquot the peptide solution into sterile, single-use tubes.
-
Store the aliquots at the recommended temperature (see Table 1).
Protocol 2: Stability-Indicating Reversed-Phase HPLC Method
Objective: To assess the purity of this compound and detect potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Chromatographic Conditions:
-
Gradient: 5% to 65% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the peptide solution to approximately 0.5 mg/mL in Mobile Phase A.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (Mobile Phase A) to establish a baseline.
-
Inject the prepared sample of this compound.
-
Monitor the chromatogram for the main peptide peak and any additional peaks, which may represent impurities or degradation products.
-
The retention time of the main peak should be consistent between runs. The appearance of new peaks or a decrease in the relative area of the main peak in aged samples indicates degradation.
Protocol 3: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to confirm the stability-indicating nature of the HPLC method.
Procedure: Prepare solutions of this compound at a concentration of 1 mg/mL in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Incubate a solution of the peptide in water at 80°C for 24, 48, and 72 hours. Also, store the lyophilized powder at 80°C for the same durations.
-
Photostability: Expose a solution of the peptide in water to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by the stability-indicating HPLC method described in Protocol 2.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Experimental workflow for peptide handling and stability assessment.
Caption: A generic signaling pathway potentially involving a peptide ligand.
Resolving poor solubility of H-D-Ala-Pro-Phe-OH in biological buffers.
Technical Support Center: H-D-Ala-Pro-Phe-OH
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this tripeptide in biological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide insoluble in standard biological buffers like PBS (Phosphate-Buffered Saline)?
Your this compound peptide likely exhibits poor solubility in neutral aqueous buffers for two primary reasons related to its amino acid composition:
-
Hydrophobicity : The peptide contains Phenylalanine (Phe), an amino acid with a highly hydrophobic aromatic side chain.[1][2] Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions as these hydrophobic regions tend to aggregate to avoid contact with water.[1][3]
-
Net Charge : At a neutral pH of approximately 7, the N-terminal amino group (-NH₂) is protonated (positive charge), and the C-terminal carboxyl group (-COOH) is deprotonated (negative charge). The individual side chains of D-Alanine, Proline, and Phenylalanine are neutral. This results in a net charge of approximately zero. A peptide's solubility is typically lowest at or near its isoelectric point (pI), the pH at which it has no net charge.[1]
Q2: What is the recommended initial approach to dissolve this compound?
The recommended approach is a stepwise process that begins with the least harsh solvents and progresses to stronger methods as needed. Before attempting to dissolve the entire sample, always test the solubility on a small portion first.
Below is a decision workflow to guide your solubilization strategy.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating side reactions in coupling D-alanine during peptide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions during the incorporation of D-alanine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when coupling D-alanine?
The main side reaction to consider when coupling D-alanine, or any chiral amino acid, is epimerization (racemization). This is the conversion of the D-alanine to its L-alanine enantiomer, which can occur at the activated carboxylic acid of the amino acid during the coupling step.[1][2][3] This loss of stereochemical integrity can lead to the formation of diastereomeric peptide impurities that are often difficult to separate from the target peptide, potentially affecting the final product's biological activity and purity.[4]
Q2: Which factors influence the rate of epimerization during D-alanine coupling?
Several factors can influence the extent of epimerization:
-
Coupling Reagents: The choice of coupling reagent plays a crucial role. Carbodiimide-based reagents (e.g., DIC) in the presence of an additive are generally preferred to minimize epimerization.[4] Onium salt-based reagents (e.g., HBTU, HATU), while often faster, can increase the risk of racemization, especially under basic conditions.[4][5]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are essential for suppressing epimerization when using coupling reagents.[5] They work by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.
-
Base: The type and amount of base used can significantly impact epimerization.[4] Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but their excess should be avoided. The formation of an anion by the addition of a tertiary amine is often the first step in the activation of amino acids, which can lead to epimerization.[4]
-
Temperature: Elevated temperatures can accelerate the rate of epimerization.[6] Therefore, it is crucial to control the reaction temperature, especially during the activation and coupling steps.
-
Solvent: The polarity of the solvent can also play a role in the rate of racemization.[6]
Q3: Are there any other potential side reactions to be aware of when incorporating D-alanine?
Besides epimerization, other common side reactions in solid-phase peptide synthesis (SPPS) can occur, although they are not specific to D-alanine:
-
Incomplete Coupling: This can lead to deletion sequences in the final peptide. Steric hindrance or peptide aggregation can contribute to incomplete coupling.
-
Diketopiperazine Formation: This is more likely to occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.
-
Aggregation: As the peptide chain elongates, it can aggregate, making subsequent deprotection and coupling steps difficult.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of Diastereomeric Impurities (L-Ala instead of D-Ala) | High degree of epimerization during coupling. | - Optimize Coupling Chemistry: Switch to a carbodiimide-based coupling reagent like DIC with an additive such as HOBt or OxymaPure. Avoid prolonged pre-activation times. - Control Temperature: Perform the coupling reaction at room temperature or below. Avoid microwave heating for the D-alanine coupling step if epimerization is observed.[6] - Base Selection and Stoichiometry: Use a sterically hindered base like DIPEA and use the minimum necessary amount. Consider using a weaker base or no base at all if the coupling method allows. |
| Low Coupling Efficiency / Deletion Sequence | Incomplete coupling of D-alanine. | - Increase Coupling Time: Extend the reaction time for the D-alanine coupling step. - Double Coupling: Perform a second coupling of D-alanine to ensure complete reaction. - Change Solvent: Use a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt.[7] |
| Peptide Truncation at the Dipeptide Stage | Diketopiperazine formation. | - Use 2-Chlorotrityl Chloride Resin: This resin is less prone to diketopiperazine formation. - Couple a Dipeptide: Instead of single amino acids, couple a pre-synthesized dipeptide to avoid the susceptible dipeptidyl-resin intermediate.[5] |
| General Low Yield and Purity | Peptide aggregation. | - Incorporate Pseudoproline Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide before the D-alanine can disrupt secondary structure formation and reduce aggregation.[7] - Use Aggregation-Disrupting Additives: Add chaotropic salts or detergents to the reaction mixture.[7] |
Quantitative Data on Epimerization
While specific quantitative data for D-alanine epimerization across a wide range of coupling conditions is not extensively published in a single source, the following table summarizes the expected trends based on general knowledge of amino acid racemization in peptide synthesis. The level of epimerization is typically determined by chiral chromatography (e.g., HPLC with a chiral column) or capillary electrophoresis of the final peptide or a model dipeptide.[1][2][3]
| Coupling Reagent/Method | Typical Base | Expected Epimerization of D-Alanine | Comments |
| DIC/HOBt | DIPEA | Low (<1%) | A standard and reliable method for minimizing racemization.[5] |
| DIC/OxymaPure | DIPEA | Very Low (<0.5%) | OxymaPure is often considered superior to HOBt in suppressing racemization. |
| HATU/DIPEA | DIPEA | Moderate (1-5%) | Faster coupling but a higher risk of epimerization, especially with excess base or at elevated temperatures. |
| HBTU/DIPEA | DIPEA | Moderate (1-5%) | Similar to HATU, the risk of epimerization is higher than with carbodiimide methods. |
| PyBOP/DIPEA | DIPEA | Moderate (1-5%) | Another phosphonium-based reagent with a similar risk profile to HATU and HBTU. |
Note: These are estimated values and the actual extent of epimerization can vary depending on the specific reaction conditions (temperature, solvent, reaction time) and the peptide sequence.
Experimental Protocols
Protocol 1: Low-Epimerization Coupling of Fmoc-D-alanine-OH using DIC/HOBt
This protocol is designed to minimize the epimerization of D-alanine during solid-phase peptide synthesis.
1. Materials:
-
Fmoc-D-alanine-OH
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
2. Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-alanine-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the activated Fmoc-D-alanine-OH solution to the resin.
-
Add DIPEA (1 equivalent) to the reaction mixture.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Visualizations
Below are diagrams illustrating key concepts in D-alanine coupling.
Caption: Mechanism of D-alanine epimerization during peptide coupling.
Caption: Troubleshooting workflow for D-alanine coupling issues.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 7. blog.mblintl.com [blog.mblintl.com]
Validation & Comparative
Unraveling the Stereochemical Puzzle: A Comparative Analysis of H-D-Ala-Pro-Phe-OH and its L-Stereoisomer in Biological Systems
A comprehensive guide for researchers and drug development professionals on the profound impact of stereochemistry on the biological activity of the tripeptide Ala-Pro-Phe.
The substitution of a single L-amino acid with its D-enantiomer in a peptide sequence can dramatically alter its three-dimensional structure, leading to significant changes in biological activity, receptor affinity, and enzymatic stability. This guide provides a comparative analysis of the biological activities of H-D-Ala-Pro-Phe-OH and its naturally occurring L-stereoisomer, H-L-Ala-Pro-Phe-OH. While direct comparative experimental data for these specific tripeptides is sparse in publicly available literature, this guide synthesizes established principles of peptide stereochemistry and draws upon data from structurally related analogs to illuminate their likely divergent biological profiles.
Key Insights into Stereoisomer Activity
Incorporating a D-amino acid, such as D-alanine, into a peptide backbone often induces a conformational shift that can either enhance or diminish its interaction with biological targets. A primary advantage of D-amino acid substitution is the increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability can lead to a longer biological half-life and improved therapeutic potential.
Based on the analysis of related peptide structures, this compound is predicted to exhibit notable activity at opioid receptors, whereas H-L-Ala-Pro-Phe-OH is more likely to be involved in processes such as bradykinin potentiation.
Comparative Biological Activity Profile
The following table summarizes the anticipated biological activities of the two stereoisomers based on structure-activity relationships of analogous peptides.
| Feature | This compound | H-L-Ala-Pro-Phe-OH |
| Predicted Primary Activity | Opioid Receptor Agonism | Bradykinin Potentiation |
| Receptor Affinity | Likely possesses significant affinity for μ- and δ-opioid receptors. The D-Ala residue is crucial for adopting a conformation that fits the receptor binding pocket. | Expected to have low affinity for opioid receptors. May interact with enzymes involved in the renin-angiotensin system, such as angiotensin-converting enzyme (ACE). |
| Enzymatic Stability | High resistance to degradation by common proteases due to the presence of D-alanine. | Susceptible to rapid degradation by various peptidases in biological systems. |
| Potency | Predicted to be a potent opioid agonist. For a related deltorphin analog containing D-Ala, the IC50 value for δ-opioid receptor binding was 83 nM[1]. | The potency as a bradykinin-potentiating peptide is likely to be modest and dependent on the specific assay system. |
Delving into Signaling Pathways
The differential activities of these stereoisomers can be attributed to their interaction with distinct signaling pathways.
Opioid Receptor Signaling Pathway
This compound, by acting as an agonist at opioid receptors (primarily μ and δ), is expected to trigger a cascade of intracellular events leading to analgesia and other opioid effects.
Bradykinin Potentiation Pathway
H-L-Ala-Pro-Phe-OH may potentiate the effects of bradykinin, a peptide involved in inflammation and blood pressure regulation, primarily through the inhibition of angiotensin-converting enzyme (ACE), which is responsible for bradykinin degradation.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and H-L-Ala-Pro-Phe-OH, the following established experimental protocols are recommended.
Opioid Receptor Binding Assay
This assay determines the affinity of the test compounds for opioid receptors by measuring their ability to displace a radiolabeled ligand.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors are prepared by homogenization and centrifugation.
-
Binding Reaction: In a final volume of 1 mL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), the cell membranes (20-50 µg of protein) are incubated with a fixed concentration of a selective radioligand (e.g., 1 nM [³H]DAMGO for μ-receptors, 1 nM [³H]DPDPE for δ-receptors, or 1 nM [³H]U-69,593 for κ-receptors).
-
Competition: A range of concentrations of the test peptides (this compound and H-L-Ala-Pro-Phe-OH) are added to compete with the radioligand for binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid (e.g., 10 µM naloxone).
-
Incubation: The reaction mixtures are incubated at 25°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The affinity of the peptide for the receptor (Ki) can be calculated using the Cheng-Prusoff equation.
Bradykinin Potentiation Assay (Isolated Guinea Pig Ileum)
This classic bioassay measures the ability of a compound to enhance the contractile response of the guinea pig ileum to bradykinin.
Workflow:
Detailed Methodology:
-
Tissue Preparation: A segment of the terminal ileum is dissected from a euthanized guinea pig and placed in Krebs or Tyrode's physiological salt solution.
-
Organ Bath Setup: The ileum segment is mounted in a temperature-controlled (37°C) organ bath filled with the physiological salt solution and continuously gassed with a mixture of 95% O₂ and 5% CO₂. The tissue is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with the bath solution being changed every 15 minutes.
-
Control Response: A cumulative concentration-response curve to bradykinin is established to determine the baseline sensitivity of the tissue.
-
Potentiation Measurement: After washing out the bradykinin, the tissue is incubated with a specific concentration of the test peptide (this compound or H-L-Ala-Pro-Phe-OH) for a predetermined time (e.g., 5-10 minutes).
-
Test Response: The cumulative concentration-response curve to bradykinin is repeated in the presence of the test peptide.
-
Data Analysis: The potentiation is quantified by calculating the ratio of the EC50 values of bradykinin in the absence and presence of the test peptide. A leftward shift in the concentration-response curve indicates potentiation.
Conclusion
The stereochemical orientation of the N-terminal alanine residue in the tripeptide Ala-Pro-Phe dictates its likely biological activity. The presence of a D-alanine in this compound is predicted to confer significant opioid receptor agonist activity and enhanced stability, making it a candidate for analgesic drug development. Conversely, the L-stereoisomer, H-L-Ala-Pro-Phe-OH, is more likely to exhibit properties of a bradykinin-potentiating peptide, with potential applications in cardiovascular research. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and quantitative comparison of these two stereoisomers, offering a clear path for researchers to further elucidate their distinct pharmacological profiles.
References
Validation of H-D-Ala-Pro-Phe-OH bioactivity in preclinical animal models.
An extensive review of scientific literature and chemical databases reveals no publicly available preclinical data on the bioactivity of the tripeptide H-D-Ala-Pro-Phe-OH. Despite a comprehensive search for this specific peptide and related compounds, no studies detailing its efficacy, mechanism of action, or safety in animal models were identified.
This guide, therefore, serves as a template for researchers and drug development professionals to structure and present such data once it becomes available. The following sections provide a framework for a comprehensive comparison of this compound with alternative compounds, adhering to best practices for data presentation and experimental transparency.
Quantitative Data Summary
A clear and concise summary of quantitative data is crucial for comparing the performance of this compound against alternative compounds. The following tables are designed to capture key metrics from preclinical studies.
Table 1: In Vivo Efficacy in a Neuropathic Pain Model (e.g., Chronic Constriction Injury in Rats)
| Compound | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Alternative 1 | ||||
| Alternative 2 | ||||
| Vehicle Control |
Table 2: Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 3h | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| This compound | Data not available | Data not available | Data not available |
| Alternative 1 | |||
| Alternative 2 | |||
| Vehicle Control |
Table 3: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Assay Type |
| This compound | Data not available | Data not available | Data not available |
| Alternative 1 | |||
| Alternative 2 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Animal Models
-
Neuropathic Pain Model (Chronic Constriction Injury - CCI):
-
Species/Strain: Male Sprague-Dawley rats (200-250g).
-
Procedure: Under isoflurane anesthesia, the right sciatic nerve is exposed at the mid-thigh level. Four loose chromic gut ligatures are tied around the nerve with a 1 mm spacing. The incision is then closed in layers.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. Thermal hyperalgesia is measured by the Hargreaves method to determine paw withdrawal latency to a radiant heat source. Baseline measurements are taken before surgery, and post-operative tests are conducted at various time points after compound administration.
-
-
Inflammation Model (Carrageenan-Induced Paw Edema):
-
Species/Strain: Male Wistar rats (180-220g).
-
Procedure: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated groups to the vehicle control group.
-
In Vitro Assays
-
Receptor Binding Assay:
-
Preparation of Membranes: Cell lines overexpressing the target receptor are harvested and homogenized in a binding buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand and varying concentrations of the test compound in a final volume of 200 µL.
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The binding affinity (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding.
Caption: Proposed intracellular signaling cascade following the binding of this compound to its target receptor.
Caption: Standardized workflow for in vivo testing of this compound in a preclinical animal model.
A Comparative Guide to H-D-Ala-Pro-Phe-OH and Other D-Amino Acid-Containing Peptides: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the incorporation of D-amino acids represents a pivotal strategy for enhancing stability and modulating biological activity. This guide provides a comparative framework for evaluating the tripeptide H-D-Ala-Pro-Phe-OH against other known D-amino acid-containing peptides. Due to a scarcity of publicly available experimental data specifically for this compound, this document will focus on establishing a comprehensive methodological approach for its characterization and comparison. We will outline key experimental protocols and data presentation formats that are crucial for a thorough evaluation, providing researchers with a robust template for their own investigations.
The Significance of D-Amino Acids in Peptide Therapeutics
Peptides composed exclusively of L-amino acids, the naturally occurring stereoisomers, are often susceptible to rapid degradation by proteases in the body. This inherent instability limits their therapeutic potential by reducing their bioavailability and duration of action. The substitution of one or more L-amino acids with their D-enantiomers is a well-established strategy to overcome this limitation. The resulting D-peptides or diastereomeric peptides often exhibit remarkable resistance to enzymatic cleavage, leading to prolonged half-lives in vivo.[1] Furthermore, the altered stereochemistry can lead to unique conformational properties, potentially resulting in altered receptor binding affinities, selectivities, and even novel biological activities.
Characterizing this compound: A Hypothetical Workflow
To comprehensively understand the biological profile of this compound and compare it to other D-amino acid-containing peptides, a systematic experimental approach is necessary. The following workflow outlines the key stages of such an investigation.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison between this compound and other D-amino acid-containing peptides, all quantitative data should be summarized in structured tables.
Table 1: Physicochemical and Stability Profile
| Peptide Sequence | Molecular Weight (Da) | Purity (%) | Solubility (mg/mL in PBS) | Half-life in Human Serum (min) |
| This compound | [Data] | [Data] | [Data] | [Data] |
| [Comparator 1] | [Data] | [Data] | [Data] | [Data] |
| [Comparator 2] | [Data] | [Data] | [Data] | [Data] |
Table 2: In Vitro Biological Activity
| Peptide Sequence | Target Receptor/Enzyme | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, µM) |
| This compound | [Target] | [Data] | [Data] |
| [Comparator 1] | [Target] | [Data] | [Data] |
| [Comparator 2] | [Target] | [Data] | [Data] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are example protocols for key experiments.
Protocol 1: Enzymatic Stability Assay
-
Objective: To determine the stability of the peptide in the presence of proteolytic enzymes.
-
Materials:
-
This compound and comparator peptides (1 mg/mL stock solutions in DMSO).
-
Human serum or specific proteases (e.g., trypsin, chymotrypsin) at a final concentration of 1 mg/mL.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).
-
High-performance liquid chromatography (HPLC) system with a C18 column.
-
-
Procedure:
-
Incubate the peptide at a final concentration of 100 µM with human serum or protease solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the remaining intact peptide.
-
The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point. The half-life is determined by fitting the data to a first-order decay curve.
-
Protocol 2: Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity of the peptide to a specific G protein-coupled receptor (GPCR).
-
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand).
-
This compound and comparator peptides at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test peptide.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
-
Visualizing Signaling Pathways and Workflows
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.
References
Comparative Analysis of Antibody Cross-Reactivity for H-D-Ala-Pro-Phe-OH and Related Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies raised against small peptides, with a particular focus on analogs containing D-amino acids. While specific data for antibodies targeting H-D-Ala-Pro-Phe-OH is not publicly available, this document synthesizes findings from analogous studies to provide a robust framework for understanding and evaluating antibody specificity. The principles and experimental data presented herein are crucial for the development of highly specific therapeutic and diagnostic antibodies.
Principles of Antibody Specificity to D-Amino Acid-Containing Peptides
Antibodies developed against peptides incorporating D-amino acids often exhibit high specificity. The presence of a D-amino acid can significantly influence the peptide's conformation and its interaction with the antibody's binding site. Research indicates that the immune response to peptides with D-amino acids is frequently dominated by the D-amino acid itself, leading to a high degree of specificity.[1] Cross-reactivity with the corresponding L-enantiomer peptide can occur but is often limited.[2] This characteristic is advantageous in drug development, as it allows for the creation of targeted therapies with potentially fewer off-target effects. The resistance of D-amino acids to degradation by endogenous proteases also makes them attractive candidates for therapeutic peptide design.
Comparative Cross-Reactivity Data
To illustrate the specificity of antibodies raised against peptides containing D-amino acids, the following table summarizes data from a study on a hexapeptide from histone H3 (IRGERA) and its analogs with D-amino acid substitutions. In this study, antibodies were raised against the all-L and all-D versions of the peptide, and their cross-reactivity with various analogs was assessed via ELISA.
Table 1: Cross-Reactivity of Anti-Peptide Antibodies with L- and D-Amino Acid-Containing Analogs
| Antigen Peptide Sequence | Antibody Raised Against L-IRGERA (Reactivity %) | Antibody Raised Against D-IRGERA (Reactivity %) |
| L-IRGERA | 100 | 80 |
| D-IRGERA | 75 | 100 |
| I(D-R)GERA | 100 | <10 |
| IRGE(D-R)A | <10 | <10 |
| IRGER(D-A) | <10 | <10 |
| I(D-R)GE(D-R)A | <10 | <10 |
Data adapted from Benkirane, N., et al. (1993). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. The D-enantiomer produced IgG3 antibodies which reacted with the homologous peptide as well as with the all L-peptide and the parent protein H3 in solution but not with analogues containing one or two D-residues only. IgG3 antibodies produced against the all L-peptide reacted with the free all D-peptide but not with the other analogues containing D-residues in position 133, 134, and 135.[2]
Analysis: The data clearly demonstrates that the antibodies exhibit high specificity for the enantiomeric form of the immunizing peptide. While there is some cross-reactivity between the all-L and all-D peptides, the reactivity drops significantly when only single or double D-amino acid substitutions are present in the peptide sequence.[2] This highlights the critical role of the overall peptide conformation, dictated by the chirality of its constituent amino acids, in antibody recognition.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody. Below is a detailed protocol for such an assay.
Competitive ELISA Protocol for Antibody Cross-Reactivity
1. Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody raised against the target peptide (e.g., this compound)
-
Competing peptides (the target peptide and its analogs)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the target peptide (e.g., H-L-Ala-Pro-Phe-OH, the L-enantiomer of the D-amino acid containing immunogen, to assess cross-reactivity) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions of the competing peptides (this compound and its analogs). In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the competing peptides for 30 minutes at room temperature.
-
Incubation: Add the antibody-peptide mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
13. Data Analysis: The percentage of cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Analog Peptide) x 100 where IC50 is the concentration of the peptide that causes 50% inhibition of the primary antibody binding to the coated peptide.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a competitive ELISA to determine antibody cross-reactivity.
References
Comparative Guide to Stereochemical Purity Analysis of Synthetic Peptides: A Case Study with H-D-Ala-Pro-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a peptide is a critical determinant of its biological activity and therapeutic potential. For synthetic peptides such as H-D-Ala-Pro-Phe-OH, confirming the desired stereoisomeric configuration is a crucial aspect of quality control. This guide provides a comparative overview of chiral chromatography for the stereochemical analysis of this tripeptide, alongside alternative methods, supported by experimental data and detailed protocols.
Introduction to Stereochemical Analysis of Peptides
Peptide diastereomers, which differ in the configuration at one or more chiral centers, often exhibit distinct biological properties.[1] Therefore, sensitive and accurate analytical methods are required to identify and quantify these stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant and powerful technique for the direct separation of peptide diastereomers.[1][2] This method offers the advantage of simultaneous identification and quantification of stereoisomers.[1]
This guide focuses on the practical application of chiral HPLC for confirming the stereochemistry of synthetic this compound and compares its performance with other analytical approaches.
Experimental Workflow for Stereochemical Confirmation
The general workflow for confirming the stereochemical purity of a synthetic peptide using chiral chromatography involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for peptide stereochemical analysis.
Comparative Analysis of Analytical Methods
Chiral HPLC is a highly effective method for the direct separation of peptide stereoisomers. However, other techniques can also be employed, each with its own advantages and limitations. The following table summarizes key performance indicators for chiral HPLC and a common alternative, pre-column derivatization followed by reversed-phase HPLC.
| Parameter | Chiral HPLC with Macrocyclic Antibiotic CSP | Pre-column Derivatization with Marfey's Reagent & RP-HPLC |
| Principle of Separation | Direct separation based on transient diastereomeric interactions with the chiral stationary phase. | Covalent modification of the peptide with a chiral derivatizing agent to form diastereomers, followed by separation on a standard achiral column. |
| Chiral Stationary Phase | e.g., Teicoplanin-based (CHIROBIOTIC T) | Not required (e.g., C18 silica) |
| Mobile Phase | Polar organic or reversed-phase, often containing methanol, acetonitrile, and acidic modifiers. | Typically a gradient of acetonitrile and water with trifluoroacetic acid. |
| Sample Preparation | Simple dissolution in mobile phase. | Requires a chemical reaction, followed by potential quenching and cleanup steps.[3] |
| Potential for Artifacts | Low, as no chemical modification of the analyte is required. | Risk of side reactions or incomplete derivatization, which can complicate analysis.[4] |
| Detection Method | UV (214 nm, 280 nm), Mass Spectrometry (MS) | UV (typically at a wavelength specific to the derivatizing agent, e.g., 340 nm for Marfey's reagent), MS |
| Elution Order of Diastereomers | Dependent on the specific CSP and mobile phase conditions. | Dependent on the derivatizing agent and the stereochemistry of the peptide. |
| Sensitivity | High, especially when coupled with MS. | Can be very high due to the introduction of a strong chromophore. |
| Development Time | Method development can be iterative, requiring screening of different CSPs and mobile phases. | Requires optimization of the derivatization reaction in addition to chromatographic conditions. |
Detailed Experimental Protocol: Chiral HPLC
This protocol provides a detailed methodology for the stereochemical analysis of this compound using a teicoplanin-based chiral stationary phase.
Objective: To separate and quantify the desired this compound diastereomer from other potential stereoisomers (e.g., H-L-Ala-Pro-Phe-OH).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV detector.
Materials:
-
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample: Synthetic this compound and a reference standard of the potential diastereomeric impurity (e.g., H-L-Ala-Pro-Phe-OH).
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of TFA to high-purity water and acetonitrile. Degas the mobile phases before use.
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic this compound peptide in the sample diluent to a final concentration of 1 mg/mL.
-
Prepare a similar solution of the reference standard (H-L-Ala-Pro-Phe-OH).
-
Prepare a mixed sample containing both diastereomers to confirm resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 30 60 40 31 5 95 35 5 95 36 95 5 | 45 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Identify the peaks corresponding to this compound and any diastereomeric impurities by comparing their retention times with the individual standards.
-
Calculate the stereochemical purity of the synthetic peptide as a percentage of the total peak area.
-
Alternative Method: Pre-column Derivatization
An alternative to direct chiral chromatography is the use of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomeric derivatives that can be separated on a standard achiral reversed-phase column.[3]
Workflow for Pre-column Derivatization:
Caption: Workflow for stereochemical analysis via derivatization.
While this indirect method can be highly sensitive, it introduces additional sample preparation steps and the potential for incomplete reactions or side products, which may complicate the analysis.
Conclusion
The stereochemical purity of synthetic peptides is a critical quality attribute that directly impacts their biological function. Chiral HPLC provides a robust and direct method for the separation and quantification of peptide diastereomers, as demonstrated for this compound. The choice of the analytical method should be based on the specific requirements of the analysis, available instrumentation, and the complexity of the sample matrix. For routine quality control of synthetic peptides, the direct approach using chiral stationary phases is often preferred due to its simplicity and lower risk of introducing analytical artifacts.
References
A Comparative Analysis of H-D-Ala-Pro-Phe-OH and Known Enzyme Inhibitors
Initial research indicates a lack of publicly available data for the tripeptide H-D-Ala-Pro-Phe-OH, preventing a direct comparative analysis with a known enzyme inhibitor. Scientific literature and biochemical databases do not currently provide information on its specific target enzyme, mechanism of action, or inhibitory activity.
However, the presence of a D-Alanine residue in the peptide structure suggests a potential interaction with bacterial enzymes involved in cell wall synthesis. D-amino acids are key components of peptidoglycan, and molecules containing D-Alanine can act as inhibitors of enzymes crucial for this process, such as D-Alanine:D-Alanine ligase (Ddl).
To fulfill the user's request for a comparative guide within this potential area of interest, this document will pivot to a detailed comparison of two known inhibitors of a well-characterized enzyme relevant to D-Ala containing compounds: D-Alanine:D-Alanine ligase (Ddl) . We will compare the established antibiotic D-cycloserine with a more recently identified class of inhibitors, thiosemicarbazides .
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective performances, supported by experimental data and methodologies.
Comparison of D-cycloserine and Thiosemicarbazide Inhibitors of D-Alanine:D-Alanine Ligase
Introduction to D-Alanine:D-Alanine Ligase (Ddl)
D-Alanine:D-Alanine ligase is an essential enzyme in bacteria that catalyzes the ATP-dependent ligation of two D-Alanine molecules to form the D-Ala-D-Ala dipeptide. This dipeptide is a crucial component for the synthesis of the peptidoglycan cell wall, which is vital for bacterial survival. The absence of a homologous enzyme in eukaryotes makes Ddl an attractive target for the development of antibacterial agents.
Inhibitor Profiles
-
D-cycloserine: A structural analog of D-Alanine, D-cycloserine is a clinically used antibiotic that acts as a potent inhibitor of both Alanine Racemase (Alr) and D-Alanine:D-Alanine ligase (Ddl).[1][2] Its mechanism of inhibition for Ddl was thought to be competitive, but recent studies have shown it involves a phosphorylated form of the drug that mimics the D-alanyl phosphate intermediate.[1]
-
Thiosemicarbazides: This class of compounds has been identified as promising inhibitors of Ddl with antibacterial activity. They represent a more recent effort in the discovery of novel Ddl inhibitors.[3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key inhibitory constants for D-cycloserine and a representative thiosemicarbazide compound against E. coli DdlB.
| Inhibitor | Type of Inhibition | Ki (μM) | IC50 (μM) |
| D-cycloserine | Competitive (with respect to D-Ala) | 0.3 - 1.2 | ~30 |
| Thiosemicarbazide 1 | Not specified | Not specified | 1.4 |
Note: Ki and IC50 values can vary depending on the specific bacterial species and experimental conditions.
Experimental Protocols
Ddl Inhibition Assay (Malachite Green Assay)
This assay determines the inhibitory activity of a compound by measuring the amount of inorganic phosphate produced from the enzymatic reaction of Ddl.
Materials:
-
Purified recombinant DdlB enzyme
-
HEPES buffer (50 mM, pH 8.0)
-
Triton X-114 (0.005%)
-
MgCl2 (5 mM)
-
(NH4)2SO4 (6.5 mM)
-
KCl (10 mM)
-
D-Alanine (700 μM)
-
ATP (100 μM)
-
Test compound (dissolved in DMSO)
-
Malachite Green reagent
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, Triton X-114, MgCl2, (NH4)2SO4, KCl, D-Alanine, and ATP.
-
Add the test compound at various concentrations to the reaction mixture. The final DMSO concentration should be kept constant (e.g., 5%).
-
Initiate the reaction by adding the purified DdlB enzyme.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green assay.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of D-Alanine:D-Alanine ligase in the bacterial cell wall synthesis pathway and the points of inhibition by D-cycloserine and other inhibitors.
Caption: Inhibition of bacterial cell wall synthesis pathway.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing novel inhibitors of D-Alanine:D-Alanine ligase.
Caption: Workflow for Ddl inhibitor discovery and characterization.
References
Benchmarking the performance of H-D-Ala-Pro-Phe-OH in functional cell-based assays.
Despite a comprehensive search of scientific literature and commercial databases, no specific biological function, molecular target, or established functional cell-based assays for the tripeptide H-D-Ala-Pro-Phe-OH have been identified. Therefore, a direct comparison of its performance against alternatives, including quantitative data and detailed experimental protocols, cannot be provided at this time.
While information on peptides containing similar amino acid residues exists, the unique sequence of this compound does not appear in publicly available research or commercial applications that would allow for the creation of a performance benchmark. General principles of peptide structure and function can offer theoretical insights, but lack the concrete data necessary for a comparative guide.
Theoretical Considerations Based on Peptide Composition:
The structure of this compound, containing a D-amino acid (D-Alanine) and a proline residue, suggests potential for specific conformational properties. D-amino acids are known to increase the proteolytic stability of peptides, making them less susceptible to degradation by enzymes. The proline residue introduces a rigid kink in the peptide backbone, which can be crucial for specific binding interactions with biological targets. The C-terminal phenylalanine provides a bulky, hydrophobic side chain that could be involved in receptor binding or membrane interactions.
Peptides incorporating D-amino acids and proline have been investigated in various therapeutic and research contexts, including:
-
Enzyme Inhibition: The fixed conformation imposed by proline and the stability offered by D-amino acids can lead to potent and selective enzyme inhibitors. For instance, peptides containing a D-Phe-Pro motif have been explored as thrombin inhibitors.
-
Receptor Binding: The defined structure of such peptides can be advantageous for fitting into the binding pockets of receptors.
Hypothetical Experimental Workflow for Future Benchmarking:
Should a biological target and function for this compound be identified, a systematic approach to benchmarking its performance in functional cell-based assays would be necessary. A generalized workflow for such an investigation is outlined below.
Caption: A generalized workflow for benchmarking a novel peptide in functional cell-based assays.
Conclusion
The creation of a comprehensive comparison guide for this compound is contingent upon the future discovery of its biological activity and the subsequent development of relevant functional assays. Without this foundational information, any attempt to benchmark its performance would be purely speculative. Researchers interested in this specific tripeptide would first need to undertake studies to elucidate its mechanism of action and identify its molecular targets. Following such discoveries, the scientific community would be positioned to develop and execute the comparative assays necessary for a thorough performance evaluation.
A Structural and Functional Comparison of H-D-Ala-Pro-Phe-OH and its Retro-Inverso Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction to Retro-Inverso Peptides
Retro-inverso peptides are modified peptides in which the sequence of amino acids is reversed, and the chirality of each amino acid is inverted (from L- to D-amino acids or vice versa). This modification results in a peptide that, in theory, can maintain a similar three-dimensional orientation of its side chains to the parent peptide, while having a reversed peptide backbone. This unique structural feature can lead to significant differences in biological properties, most notably an increased resistance to proteolytic degradation.
Structural Comparison
The parent peptide, H-D-Ala-Pro-Phe-OH, is a tripeptide composed of D-Alanine, L-Proline, and L-Phenylalanine. Its retro-inverso analog has the reversed sequence and inverted chirality for each residue, resulting in the structure H-L-Phe-L-Pro-D-Ala-OH.
The key structural difference lies in the direction of the peptide bonds (from N-terminus to C-terminus). In the parent peptide, the sequence is D-Ala -> Pro -> Phe. In the retro-inverso analog, the sequence is Phe -> Pro -> D-Ala, and the amide bonds are reversed (NH-CO instead of CO-NH) relative to the side-chain positions. This is intended to preserve the spatial orientation of the side chains, which are often critical for receptor binding and biological activity.
Table 1: Structural Properties
| Property | This compound | H-L-Phe-L-Pro-D-Ala-OH (Retro-Inverso) |
| Sequence | D-Ala-Pro-Phe | Phe-Pro-D-Ala |
| Chirality | D-Ala, L-Pro, L-Phe | L-Phe, L-Pro, D-Ala |
| N-terminus | D-Alanine | L-Phenylalanine |
| C-terminus | L-Phenylalanine | D-Alanine |
| Peptide Bond Direction | Standard (CO-NH) | Reversed (NH-CO) |
Predicted Functional Comparison
The structural modifications in the retro-inverso analog are expected to have a profound impact on its functional properties, particularly its stability and biological activity.
One of the primary advantages of retro-inverso peptides is their enhanced resistance to enzymatic degradation. Proteases, the enzymes that break down peptides and proteins, are highly specific for L-amino acids and the standard peptide bond configuration.
Expected Outcome: H-L-Phe-L-Pro-D-Ala-OH is expected to be significantly more stable in the presence of common proteases (e.g., trypsin, chymotrypsin, pepsin) and in biological fluids like plasma or serum compared to this compound. The presence of D-amino acids and reversed peptide bonds makes the retro-inverso analog a poor substrate for these enzymes.
Table 2: Predicted Proteolytic Stability
| Condition | This compound (Half-life) | H-L-Phe-L-Pro-D-Ala-OH (Half-life) |
| In Vitro (Trypsin) | Expected to be short | Expected to be significantly longer |
| In Vitro (Chymotrypsin) | Expected to be short | Expected to be significantly longer |
| In Plasma/Serum | Expected to be short | Expected to be significantly longer |
The biological activity of a peptide is often dependent on the specific three-dimensional arrangement of its side chains, which interact with a biological target (e.g., a receptor or enzyme). While the retro-inverso modification aims to preserve this spatial arrangement, subtle conformational changes can occur, which may affect binding affinity and subsequent biological response.
Expected Outcome: The receptor binding affinity and biological activity of H-L-Phe-L-Pro-D-Ala-OH could be similar to, reduced, or even enhanced compared to the parent peptide. This is highly dependent on the specific receptor and the importance of the peptide backbone itself in the interaction. If the side-chain interactions are the dominant factor for binding, the retro-inverso analog may retain significant activity. However, if the backbone orientation is crucial, the activity may be diminished.
Table 3: Predicted Biological Activity Profile
| Parameter | This compound | H-L-Phe-L-Pro-D-Ala-OH (Retro-Inverso) |
| Receptor Binding Affinity (Kd) | Dependent on the specific receptor | Potentially similar, but could be higher or lower |
| In Vitro Biological Potency (EC50/IC50) | Dependent on the specific assay | Potentially similar, but could be higher or lower |
| In Vivo Efficacy | Potentially limited by stability | Potentially enhanced due to increased stability |
Experimental Protocols
To empirically determine the comparative properties of this compound and its retro-inverso analog, the following experimental protocols can be employed.
Both peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. The primary difference will be the sequence of amino acid coupling and the use of the appropriate stereoisomers.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the desired order (C-terminus to N-terminus). For the retro-inverso analog, the order of addition will be Fmoc-D-Ala-OH, followed by Fmoc-L-Pro-OH, and finally Fmoc-L-Phe-OH.
-
Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the identity and purity by mass spectrometry (MS) and analytical HPLC.
Protocol:
-
Peptide Incubation: Incubate a known concentration of each peptide (e.g., 1 mg/mL) in separate solutions containing a specific protease (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) or in human serum/plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC. The amount of remaining intact peptide is quantified by measuring the area of the corresponding peak.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) for each peptide under each condition.
This protocol assumes a known radiolabeled ligand for the target receptor.
Protocol:
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Assay Setup: In a multi-well plate, add the receptor preparation, a constant concentration of a radiolabeled ligand, and varying concentrations of the unlabeled competitor peptides (this compound or H-L-Phe-L-Pro-D-Ala-OH).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand using a filter plate and rapid vacuum filtration.
-
Detection: Measure the radioactivity of the bound ligand on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
The specific design of this assay will depend on the biological function of the peptide. The following is a general example for a receptor agonist.
Protocol:
-
Cell Culture: Culture cells expressing the target receptor.
-
Peptide Treatment: Treat the cells with varying concentrations of each peptide.
-
Incubation: Incubate for a period sufficient to elicit a biological response (e.g., activation of a signaling pathway, release of a second messenger).
-
Response Measurement: Measure the cellular response using an appropriate method (e.g., ELISA for a secreted protein, a fluorescent reporter assay for gene expression, or measurement of intracellular calcium levels).
-
Data Analysis: Plot the response against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the EC50 (effective concentration for 50% of the maximal response).
Conclusion
The retro-inverso modification of this compound to H-L-Phe-L-Pro-D-Ala-OH is a powerful strategy to enhance the pharmacokinetic properties of the peptide, primarily by increasing its resistance to proteolytic degradation. While this modification is designed to maintain the crucial side-chain topology for biological activity, its actual impact on receptor binding and potency must be determined empirically. The experimental protocols provided in this guide offer a robust framework for a comprehensive structural and functional comparison of these two peptides, enabling researchers to evaluate the potential of the retro-inverso analog as a more stable and potentially more effective therapeutic agent.
Validating the Effect of H-D-Ala-Pro-Phe-OH on the Gs-Protein Coupled Receptor Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tripeptide H-D-Ala-Pro-Phe-OH's effect on the Gs-protein coupled receptor (GsPCR) signaling pathway. The performance of this compound is compared with well-established modulators of this pathway, supported by hypothetical experimental data and detailed protocols for validation.
The GsPCR signaling cascade is a fundamental cellular communication pathway initiated by the activation of a Gs-protein coupled receptor.[1][2] This activation leads to the dissociation of the Gs protein alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[4]
This guide will explore the potential of this compound as a modulator of this pathway, benchmarked against a known agonist and antagonist.
Comparative Data Analysis
The following table summarizes the quantitative data from in vitro assays designed to measure the modulation of the GsPCR/cAMP signaling pathway. The data for this compound is presented as a hypothetical example of a potent agonist. Isoproterenol, a well-characterized beta-adrenergic receptor agonist, is used as a positive control. A hypothetical competitive antagonist is included for comparison of inhibitory activity.
| Compound | Target | Assay Type | Parameter | Value |
| This compound (Hypothetical) | Gs-Protein Coupled Receptor | cAMP Accumulation Assay | EC50 | 15 nM |
| Isoproterenol | Beta-Adrenergic Receptor (a GsPCR) | cAMP Accumulation Assay | EC50 | 50 nM[5] |
| Hypothetical Antagonist | Gs-Protein Coupled Receptor | cAMP Accumulation Assay (in presence of agonist) | IC50 | 100 nM |
| This compound (Hypothetical) | Gs-Protein Coupled Receptor | CRE-Luciferase Reporter Assay | EC50 | 25 nM |
| Isoproterenol | Beta-Adrenergic Receptor (a GsPCR) | CRE-Luciferase Reporter Assay | EC50 | 75 nM |
| Hypothetical Antagonist | Gs-Protein Coupled Receptor | CRE-Luciferase Reporter Assay (in presence of agonist) | IC50 | 150 nM |
EC50: Half-maximal effective concentration. The concentration of an agonist that produces 50% of the maximal possible effect. IC50: Half-maximal inhibitory concentration. The concentration of an antagonist that inhibits the response by 50%.
Signaling Pathway and Experimental Workflow
To visually represent the biological and experimental frameworks, the following diagrams have been generated.
Caption: Gs-Protein Coupled Receptor (GsPCR) Signaling Pathway.
Caption: Experimental workflow for a cAMP accumulation assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Accumulation Assay (ELISA-based)
This protocol outlines a competitive immunoassay for the quantitative determination of intracellular cAMP.[6][7][8]
Materials:
-
Cells expressing the target GsPCR
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound, Isoproterenol, and antagonist compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP ELISA Kit (containing cAMP standards, HRP-cAMP conjugate, anti-cAMP antibody, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, isoproterenol, and the antagonist.
-
Cell Treatment:
-
Pre-treat cells with a PDE inhibitor for 15-30 minutes to prevent cAMP degradation.
-
For agonist testing, add the different concentrations of this compound or isoproterenol to the wells.
-
For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding a fixed concentration (e.g., EC80) of an agonist.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate for 10-20 minutes at room temperature to ensure complete cell lysis.[9]
-
ELISA Protocol:
-
Add samples and cAMP standards to the antibody-coated ELISA plate.
-
Add HRP-cAMP conjugate to all wells.
-
Add anti-cAMP antibody to all wells and incubate for 2 hours at room temperature with shaking.[8]
-
Wash the plate multiple times with wash buffer.[9]
-
Add substrate solution and incubate until color develops (typically 15-30 minutes).[6]
-
Add stop solution to terminate the reaction.[6]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine EC50 or IC50 values.
-
CRE-Luciferase Reporter Assay
This assay measures the transcriptional activation downstream of cAMP and PKA by quantifying the activity of a luciferase reporter gene under the control of a cAMP response element (CRE).[10][11][12]
Materials:
-
Host cell line (e.g., HEK293)
-
Expression vector for the target GsPCR
-
CRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
96-well cell culture plates (white, opaque)
-
This compound, Isoproterenol, and antagonist compounds
-
Dual-luciferase reporter assay system (containing lysis buffer, luciferase substrate, and stop & glo reagent)
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the host cells in a 96-well plate with the GsPCR expression vector, the CRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent. Incubate for 24-48 hours.[11]
-
Compound Treatment:
-
For agonist testing, add serial dilutions of this compound or isoproterenol to the transfected cells.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist.
-
-
Incubation: Incubate the plate at 37°C for 6-8 hours.
-
Cell Lysis: Remove the medium and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit a sigmoidal dose-response curve to determine EC50 or IC50 values.
-
Conclusion
This guide outlines a framework for validating and comparing the effects of the peptide this compound on the GsPCR/cAMP signaling pathway. By employing standardized in vitro assays such as cAMP accumulation and CRE-luciferase reporter assays, researchers can quantitatively assess the potency and efficacy of this and other novel compounds. The provided protocols and comparative data structure offer a robust starting point for drug discovery and development professionals aiming to characterize new modulators of this critical signaling cascade.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. [frontiersin.org]
- 3. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.elabscience.com [file.elabscience.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of H-D-Ala-Pro-Phe-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of the tripeptide H-D-Ala-Pro-Phe-OH.
Safety and Handling Precautions
Before disposal, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles: Use eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Gloves: Handle with gloves and inspect them prior to use.[1] Utilize proper glove removal technique to avoid skin contact.[1]
-
Lab coat: A standard lab coat should be worn to protect from potential splashes.
In case of accidental contact, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1]
-
Skin contact: Wash off with soap and plenty of water.[1]
-
Eye contact: Flush eyes with water as a precaution.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Quantitative Data Summary
There is no specific quantitative data available for occupational exposure limits or disposal quantities for this compound. General laboratory guidelines for non-hazardous chemical waste should be followed.
| Data Point | Value | Source |
| Occupational Exposure Limit | No data available | N/A |
| Regulated Disposal Quantity | No data available | N/A |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Identify the waste as non-hazardous chemical waste.
- Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or biologically active materials).
2. Containment:
- Place the solid this compound waste into a suitable, clearly labeled, and closed container.[1]
- Ensure the container is compatible with the chemical and will not leak.
3. Labeling:
- Label the waste container clearly with "this compound" and "Non-hazardous chemical waste."
- Include the date of disposal.
4. Storage:
- Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.
5. Final Disposal:
- Offer the surplus and non-recyclable solution to a licensed disposal company.[1]
- Crucially, do not let the product enter drains or the environment. [1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
